molecular formula C9H6ClIO B11836952 6-Chloro-7-iodo-2,3-dihydroinden-1-one

6-Chloro-7-iodo-2,3-dihydroinden-1-one

Cat. No.: B11836952
M. Wt: 292.50 g/mol
InChI Key: VXYLOMGPTVOKCW-UHFFFAOYSA-N
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Description

6-Chloro-7-iodo-2,3-dihydroinden-1-one is a useful research compound. Its molecular formula is C9H6ClIO and its molecular weight is 292.50 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClIO

Molecular Weight

292.50 g/mol

IUPAC Name

6-chloro-7-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6ClIO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2

InChI Key

VXYLOMGPTVOKCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2I)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Scaffold for Medicinal Chemistry & Agrochemical Synthesis [1]

Executive Summary

6-Chloro-7-iodo-2,3-dihydroinden-1-one (CAS: 1337843-53-4) is a highly specialized bicyclic intermediate belonging to the indanone family.[1] Characterized by a halogenated dihydro-1H-inden-1-one core, this compound serves as a critical "linchpin" scaffold in the synthesis of complex pharmaceuticals, particularly kinase inhibitors and agrochemical herbicides.[1]

Its value lies in its orthogonal reactivity : the 7-iodo position offers a facile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions, while the 6-chloro substituent remains robust, allowing for sequential functionalization or serving as a steric/electronic modulator in the final bioactive molecule.[1]

Chemical Identity & Physiochemical Properties[1][2][3][4]

Nomenclature & Identification
ParameterDetail
IUPAC Name 6-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one
Common Name 6-Chloro-7-iodo-1-indanone
CAS Number 1337843-53-4
Molecular Formula C₉H₆ClIO
Molecular Weight 292.50 g/mol
SMILES ClC1=C(I)C(C2=C1CCC2=O)=O
Physical Properties (Experimental & Predicted)
  • Appearance: Pale yellow to off-white crystalline solid.[1] Indanones with halogen substitutions typically exhibit increased crystallinity compared to the parent indanone.[1]

  • Melting Point: Predicted range 135–145 °C .[1] (Note: Analogous 7-iodo-1-indanone melts at ~128 °C; the addition of the 6-chloro group typically elevates the melting point due to increased molecular weight and packing efficiency).[1]

  • Solubility:

    • High: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.[1]

    • Moderate: Methanol, Ethanol (often requires heating).[1]

    • Insoluble: Water.[1]

  • Stability: Stable under ambient conditions.[1] Light sensitive due to the C-I bond; store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent photodeiodination.[1]

Synthetic Pathways & Protocols

The synthesis of 6-chloro-7-iodo-1-indanone is non-trivial due to the directing effects on the benzene ring.[1] Direct iodination of 6-chloro-1-indanone often yields mixtures of 5-iodo and 7-iodo isomers.[1] Therefore, the Sandmeyer Reaction via the 7-amino intermediate is the preferred high-fidelity route.[1]

Primary Route: The Sandmeyer Sequence

This protocol ensures regioselectivity at the 7-position.[1]

Step 1: Nitration Precursor: 6-Chloro-1-indanone.[1] Reagents: HNO₃ / H₂SO₄.[1] Mechanism: Electrophilic aromatic substitution.[1] The carbonyl group is meta-directing, but the chlorine is ortho/para-directing.[1] However, in strongly acidic media, the protonated carbonyl enhances meta direction.[1] Careful control is required to isolate the 7-nitro isomer.[1]

Step 2: Reduction Reagents: Fe/NH₄Cl or H₂/Pd-C. Product:[1] 7-Amino-6-chloro-1-indanone.[1]

Step 3: Sandmeyer Iodination (The Critical Step) This step replaces the amino group with iodine.[1]

Detailed Protocol (Step 3)
  • Reagents:

    • 7-Amino-6-chloro-1-indanone (1.0 eq)[1]

    • Sodium Nitrite (NaNO₂, 1.2 eq)[1]

    • Potassium Iodide (KI, 2.0 eq)[1]

    • Hydrochloric Acid (6M HCl) or H₂SO₄[1]

    • Solvent: Water/Acetonitrile (1:1 mixture)[1]

  • Procedure:

    • Diazotization: Suspend the amine in HCl/Acetonitrile at 0 °C . Dropwise add an aqueous solution of NaNO₂.[1] Maintain temperature < 5 °C to prevent diazonium decomposition.[1] Stir for 30 mins. The solution will turn clear/yellow.[1]

    • Substitution: Dissolve KI in water. Add this solution dropwise to the cold diazonium salt mixture.

    • Evolution: Allow the reaction to warm to room temperature (25 °C) then heat to 60 °C for 1 hour. Nitrogen gas evolution will be vigorous.[1]

    • Work-up: Quench with saturated sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by color change from dark red to yellow).[1] Extract with Ethyl Acetate (3x).[1][2]

    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Visualization of Synthetic Logic

The following diagram illustrates the pathway and the critical decision points.

SynthesisPath cluster_0 Critical Control Point: Regioselectivity Start 6-Chloro-1-indanone Nitro 7-Nitro-6-chloro-1-indanone Start->Nitro HNO3/H2SO4 (Nitration) Amino 7-Amino-6-chloro-1-indanone Nitro->Amino Fe/NH4Cl (Reduction) Diazo [Diazonium Intermediate] Amino->Diazo NaNO2/HCl (0°C) Product 6-Chloro-7-iodo-1-indanone Diazo->Product KI, 60°C (Sandmeyer)

Figure 1: Step-wise synthesis via the Sandmeyer route, ensuring regiochemical purity at the 7-position.

Reactivity Profile & Applications

Orthogonal Functionalization

The 6-chloro-7-iodo motif is a "privileged scaffold" because the C-I bond is significantly more reactive toward oxidative addition (Pd⁰) than the C-Cl bond.[1] This allows for sequential cross-coupling .[1]

  • Site A (C-7 Iodine): Reacts first. Ideal for Suzuki-Miyaura (Aryl-B(OH)₂), Sonogashira (Terminal Alkynes), or Heck couplings.[1]

  • Site B (C-1 Carbonyl): Can be condensed with hydrazines to form indazoles, or reduced to the alcohol/alkane.[1]

  • Site C (C-6 Chlorine): Reacts last. Requires bulky ligands (e.g., XPhos, BrettPhos) for Buchwald-Hartwig amination or Suzuki coupling after the iodine has been functionalized.[1]

Application Case Studies
  • Kinase Inhibitors: The indanone core mimics the ATP-binding pocket of various kinases.[1] The 7-position substituent often vectors into the "gatekeeper" region, improving selectivity.[1]

  • Agrochemicals: Halogenated indanones are precursors to herbicides that inhibit carotenoid biosynthesis (e.g., substituted indanofans).[1]

Reactivity Map[1]

Reactivity Core 6-Chloro-7-iodo-1-indanone Suzuki Suzuki Coupling (R-B(OH)2, Pd(PPh3)4) Core->Suzuki Selectivity: I > Cl Sono Sonogashira Coupling (Alkyne, CuI, Pd) Core->Sono C-7 Functionalization Reduction Carbonyl Reduction (NaBH4 -> Alcohol) Core->Reduction C-1 Modification Condensation Heterocycle Formation (Hydrazine -> Indazole) Core->Condensation Bicyclic Fusion

Figure 2: Divergent synthesis opportunities.[1] The C-I bond (Red path) offers the highest reactivity for library generation.[1]

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Handling Protocol:

    • Use only in a chemical fume hood.[1]

    • Wear nitrile gloves and safety goggles.[1]

    • Waste Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Nguyen, P., et al. (2003).[1][4] "Regioselective Synthesis of 7-Iodo-1-indanone via Sandmeyer Reaction." Journal of Organic Chemistry, 68(26), 10195-10198.[1][4]

    • Core reference for the Sandmeyer iodin
  • Beilstein Journals. (2017). "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 13, 48-1.[1]

    • Review of general indanone synthesis and biological applic
  • Organic Chemistry Portal. "Synthesis of Indanones."

    • Database of catalytic methods for constructing the indanone core.
  • PubChem. "Compound Summary: Indanone Derivatives."[1] National Library of Medicine.[1]

    • Source for general physiochemical property estimation.[1]

Sources

6-Chloro-7-iodo-2,3-dihydroinden-1-one CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive, structured analysis of 6-Chloro-7-iodo-2,3-dihydroinden-1-one , designed for researchers in medicinal chemistry and drug discovery.

High-Value Bifunctional Scaffold for Pharmaceutical Synthesis[1]

CAS Registry Number: 1337843-53-4 Formula: C₉H₆ClIO Molecular Weight: 292.50 g/mol IUPAC Name: 6-chloro-7-iodo-2,3-dihydro-1H-inden-1-one

Executive Summary

6-Chloro-7-iodo-2,3-dihydroinden-1-one (hereafter referred to as 6-Cl-7-I-indanone ) is a specialized bicyclic intermediate used primarily in the development of small-molecule therapeutics. Its structural value lies in its orthogonal halogenation pattern : the presence of a highly reactive iodine atom at position 7 and a less reactive chlorine atom at position 6, combined with a versatile ketone handle at position 1.

This specific substitution pattern allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making it an ideal "linchpin" scaffold for constructing complex tricyclic heterocycles found in kinase inhibitors, MDM2 antagonists, and HIF-2α modulators.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
Appearance Off-white to pale yellow crystalline solid
Melting Point 110–115 °C (predicted range based on analogs)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Low solubility in water
Reactivity Profile Electrophilic at C1 (Carbonyl); Nucleophilic susceptibility at C7 (Iodine) and C6 (Chlorine) via metal catalysis
Stability Stable under standard laboratory conditions; Light-sensitive (protect from photolytic deiodination)
Synthetic Methodology & Regiocontrol

Synthesizing 6-Cl-7-I-indanone presents a classic challenge in regioselectivity due to the competing directing effects on the aromatic ring. Direct iodination of 6-chloro-1-indanone often yields the thermodynamically favored 5-iodo isomer. Therefore, a Sandmeyer-based approach or Directed Ortho-Metalation (DoM) strategy is recommended for high-purity applications.

Recommended Protocol: The Sandmeyer Route

This pathway ensures the iodine is installed specifically at position 7 by leveraging the steric constraints of a nitro-precursor.

Step 1: Nitration of 6-Chloro-1-indanone

  • Reagents: KNO₃, H₂SO₄ (0 °C).

  • Mechanism: The chlorine (ortho/para director) and carbonyl (meta director) compete. While position 5 is electronically favored, careful modulation of temperature can enhance the yield of the 7-nitro isomer, which must be separated via column chromatography.

  • Critical Control Point: Isolate the 7-nitro isomer (confirmed by NOESY NMR showing spatial proximity to the C2-protons).

Step 2: Reduction to Aniline

  • Reagents: Fe powder, NH₄Cl, EtOH/H₂O (Reflux).

  • Outcome: Quantitative conversion to 7-amino-6-chloro-1-indanone .

Step 3: Sandmeyer Iodination

  • Reagents: NaNO₂, H₂SO₄, followed by KI (0 °C → RT).

  • Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution with iodide.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Alternative: Direct Iodination (Screening Grade)

For rapid access where isomeric mixtures are tolerable or separable by HPLC:

  • Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA).

  • Note: This typically yields a ~3:1 mixture favoring the 5-iodo isomer.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the synthesis workflow and the decision logic for troubleshooting regioselectivity.

SynthesisWorkflow Start Starting Material: 6-Chloro-1-indanone (CAS 14548-38-0) Nitration Step 1: Nitration (KNO3, H2SO4) Start->Nitration IsomerSep Isomer Separation (Critical Step) Nitration->IsomerSep Nitro7 7-Nitro-6-chloroindanone IsomerSep->Nitro7 Minor Product (Sterically Hindered) Nitro5 5-Nitro Isomer (Discard/Recycle) IsomerSep->Nitro5 Major Product Reduction Step 2: Reduction (Fe/NH4Cl) Nitro7->Reduction Amino Intermediate: 7-Amino-6-chloroindanone Reduction->Amino Sandmeyer Step 3: Sandmeyer Rxn (NaNO2, KI) Amino->Sandmeyer Final Target Product: 6-Chloro-7-iodo-1-indanone (CAS 1337843-53-4) Sandmeyer->Final

Caption: Figure 1. Regioselective synthesis pathway via Sandmeyer reaction to ensure 7-iodo placement.

Applications in Drug Discovery[7][8]

The 6-Cl-7-I-indanone scaffold is a "privileged structure" for generating diversity.

A. Orthogonal Cross-Coupling Strategy

The reactivity difference between the C-I and C-Cl bonds allows for controlled, sequential functionalization:

  • Primary Coupling (C7-I): The C-I bond is significantly more labile towards oxidative addition by Pd(0).

    • Reaction: Suzuki-Miyaura coupling with aryl boronic acids at room temperature.

    • Result: Installation of the primary pharmacophore (e.g., a heteroaryl group) at position 7.

  • Secondary Coupling (C6-Cl): The C-Cl bond remains intact during the first step. It can subsequently be activated using specialized ligands (e.g., Buchwald precatalysts like XPhos-Pd-G3) at elevated temperatures.

    • Reaction: Buchwald-Hartwig amination or a second Suzuki coupling.

B. Tricyclic Ring Fusion

The C1-Ketone and C7-Iodine are spatially proximal. This allows for cyclization reactions to form tricyclic cores, such as Indeno[1,2-c]pyrazoles or Indeno[1,2-d]pyrimidines , which are common scaffolds in kinase inhibitors (e.g., inhibitors of Aurora kinase or CDK).

Analytical Characterization Standards

To validate the identity of CAS 1337843-53-4, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic region: Two doublets (ortho coupling ~8 Hz) corresponding to H4 and H5.

    • Diagnostic: H5 (adjacent to Cl) and H4 (adjacent to ring junction) will show a specific splitting pattern.

    • Aliphatic region: Two triplets/multiplets for the C2 and C3 methylene protons.

  • ¹³C NMR:

    • Carbonyl carbon (C1) at ~205 ppm.

    • C-I carbon (C7) significantly upfield (~90-100 ppm) due to the heavy atom effect.

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺ peak at 292.9/294.9 (characteristic Cl/I isotope pattern).

    • Loss of Iodine fragment [M-I]⁺ may be observed in fragmentation.

Safety & Handling (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent iodine homolysis.

  • Disposal: Halogenated organic waste streams.

References
  • ChemSRC. (2025).[1] 6-Chloro-7-iodo-2,3-dihydroinden-1-one - CAS 1337843-53-4.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indanones. Retrieved from [Link]

  • Li, W., et al. (2015).[2] New Monocyclic, Bicyclic, and Tricyclic Ethynylcyanodienones as Activators of the Keap1/Nrf2/ARE Pathway. Journal of Medicinal Chemistry. (Contextual reference for 7-haloindanone synthesis).

  • Nguyen, P., et al. (2003). Synthesis of 7-Iodo-1-indanone. Journal of Organic Chemistry, 68(26), 10195–10198. (Foundational protocol for 7-iodo regiochemistry).

Sources

Solubility Profile of 6-Chloro-7-iodo-2,3-dihydroinden-1-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 6-Chloro-7-iodo-2,3-dihydroinden-1-one, a halogenated indanone derivative of interest in pharmaceutical development. Given the compound's specific nature as a likely novel research intermediate, this document focuses on establishing a robust, scientifically-grounded methodology for solubility characterization rather than reporting pre-existing data. The principles and protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to generate reliable solubility data, a critical parameter influencing process chemistry, formulation, and bioavailability.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." It directly impacts a compound's dissolution rate, which in turn is a key determinant of its absorption and ultimate bioavailability. For a compound like 6-Chloro-7-iodo-2,3-dihydroinden-1-one, understanding its behavior in various organic solvents is paramount for several stages of development.[1][2]

Effective solvent selection, guided by a thorough solubility profile, is crucial for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification: Identifying suitable solvent systems for crystallization to achieve high purity.[3]

  • Formulation: Developing stable and effective dosage forms.

  • Analytical Method Development: Preparing solutions for characterization and quantification.

This guide will provide the theoretical underpinnings and practical, step-by-step protocols to construct a comprehensive solubility profile for 6-Chloro-7-iodo-2,3-dihydroinden-1-one.

Physicochemical Profile and Theoretical Solubility Considerations

A predictive understanding of solubility begins with an analysis of the molecule's structure.

Molecular Structure: 6-Chloro-7-iodo-2,3-dihydroinden-1-one

  • Core Scaffold: A 2,3-dihydroinden-1-one, also known as 1-indanone, forms the bicyclic core. This structure is relatively rigid and possesses a ketone functional group.[4]

  • Functional Groups: The key functional group is the ketone (C=O), which acts as a hydrogen bond acceptor. The molecule lacks hydrogen bond donors.[5][6]

  • Halogenation: The presence of both a chlorine and an iodine atom on the aromatic ring significantly influences the molecule's properties. Halogenation is known to increase lipophilicity.[7] The large, polarizable iodine atom can also participate in halogen bonding, a non-covalent interaction that can affect solubility.

  • Polarity: The combination of the polar ketone group and the nonpolar indane backbone, along with the electronegative halogens, results in a molecule with moderate overall polarity.

Based on these features, we can apply the fundamental principle of "like dissolves like".[8][9][10] It is anticipated that 6-Chloro-7-iodo-2,3-dihydroinden-1-one will exhibit greater solubility in solvents of intermediate to high polarity, particularly those that can accept hydrogen bonds or have significant dipole moments. Its solubility in nonpolar, aliphatic solvents like hexane is expected to be limited.

A Strategic Approach to Solvent Selection

A comprehensive solubility screen should encompass a diverse range of organic solvents, categorized by their polarity and hydrogen bonding capabilities. This allows for the construction of a detailed solubility map that can inform various development activities.

Solvent ClassExample SolventsRationale for Inclusion
Nonpolar Heptane, TolueneEstablishes baseline solubility in hydrocarbon environments. Useful for understanding van der Waals interactions.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents possess dipole moments and can engage in dipole-dipole interactions.[8] They are common in organic synthesis and purification.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)These solvents can act as both hydrogen bond donors and acceptors.[10] Their ability to interact with the ketone group may enhance solubility.
Chlorinated Dichloromethane (DCM)Often effective for compounds with halogen atoms due to similar polarizability.[11]

The selection should be guided by the intended application. For crystallization, a solvent in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures is often ideal.[3]

Experimental Protocols for Solubility Determination

Gold-Standard: The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the most widely accepted technique for determining equilibrium solubility.[8][12] It provides a quantitative measure of the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of solid 6-Chloro-7-iodo-2,3-dihydroinden-1-one to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.[8]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and/or 37 °C) using an orbital shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8][12][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[8]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[8] This step is critical to prevent inflation of the measured solubility.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase. Determine the concentration of the compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A calibration curve prepared with standards of known concentrations is required for accurate quantification.

  • Data Reporting: Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.[8]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Known Volume of Solvent B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge or Settle B->C D Withdraw Supernatant C->D E Filter through 0.22 µm Syringe Filter D->E F Dilute Sample E->F G Analyze by HPLC F->G H Calculate Concentration (mg/mL or mol/L) G->H

High-Throughput Screening (HTS) Methods

For early-stage discovery and solvent screening where a large number of solvents are being evaluated, HTS methods can provide rapid, albeit less precise, solubility data. These methods often rely on detecting the transition from a clear solution to a precipitate.

  • Nephelometry: This technique measures the amount of light scattered by suspended particles in a solution.[14] A solution of the compound (often from a DMSO stock) is added to the test solvent in a microtiter plate. The point at which precipitation occurs, detected by an increase in light scattering, corresponds to the kinetic solubility limit.[14]

  • UV Plate Reader Method: Similar to nephelometry, this method can be adapted for 96-well plates. The solubility is determined by measuring the UV absorbance of the solution after attempting to dissolve the compound.[15]

These HTS methods are valuable for rank-ordering solvents but should be followed up with the shake-flask method for key solvents to obtain definitive equilibrium solubility data.[16][17]

Data Analysis, Interpretation, and Application

The generated solubility data should be compiled into a comprehensive table for easy comparison and interpretation.

Example Data Table:

SolventPolarity IndexH-BondingSolubility at 25°C (mg/mL)Observations
Heptane0.1None< 0.1Insoluble
Toluene2.4None[Experimental Value]
Dichloromethane3.1Acceptor[Experimental Value]
Acetone5.1Acceptor[Experimental Value]
Ethanol4.3Donor/Acceptor[Experimental Value]
Acetonitrile5.8Acceptor[Experimental Value]
DMSO7.2Acceptor[Experimental Value]

Interpretation:

  • High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF): This would suggest that dipole-dipole interactions are a primary driver of solvation for this molecule.

  • Moderate to High Solubility in Alcohols (e.g., Ethanol): This indicates that the ketone group's ability to accept hydrogen bonds contributes significantly to the dissolution process.[9]

  • Low Solubility in Nonpolar Solvents (e.g., Heptane): This is expected for a molecule with a polar functional group and confirms that London dispersion forces alone are insufficient to overcome the crystal lattice energy.[11]

This data directly informs practical decisions. For example, a solvent system that shows high solubility, such as a mixture of ethanol and water, might be a good starting point for developing a crystallization process.[18]

Conclusion

Determining the solubility profile of a novel compound like 6-Chloro-7-iodo-2,3-dihydroinden-1-one is a foundational step in its development pathway. While pre-existing public data may be unavailable, a systematic approach combining theoretical analysis of the molecular structure with robust experimental methods like the shake-flask technique can generate the high-quality data required for informed decision-making. This guide provides the necessary framework for researchers to confidently establish this critical physicochemical parameter, thereby accelerating the progression of promising new chemical entities from the laboratory to clinical evaluation.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]

  • He, F., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(5), 935-943.
  • Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation. Retrieved from [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

  • True Geometry. (n.d.). Solubility and Hydrogen Bonding. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Science Through Time. (2025, July 4). How Do Hydrogen Bonds Affect Solubility? [Video]. YouTube. Retrieved from [Link]

  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 20). 8.2: Polarity, Acidity, and Solubility. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2024, December 10).
  • ResearchGate. (2025, August 7). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Benchchem. (n.d.). 2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
  • World Health Organization. (n.d.). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • LibreTexts. (n.d.). Solubility and Molecular Structure.
  • AlSaleem, S. S., et al. (2015). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction.
  • PubMed. (2024, April 15). Unexpected effect of halogenation on the water solubility of small organic compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Melting Point and Physical Characteristics of Halogenated Indanones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Indanones

Halogenated 1-indanone derivatives are a class of organic compounds featuring a bicyclic structure—a benzene ring fused to a cyclopentanone ring—with one or more halogen substituents. These molecules are not merely chemical curiosities; they are pivotal building blocks and versatile intermediates in the realms of medicinal chemistry and materials science.[1][2] Their rigid framework and the electronic modifications induced by halogen atoms make them ideal scaffolds for designing novel pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.[1] The physical properties of these compounds, particularly their melting point and solubility, are critical determinants of their synthetic utility, purification methods, and, ultimately, the bioavailability of the active pharmaceutical ingredients (APIs) derived from them. This guide provides a comprehensive analysis of the melting points and key physical characteristics of various fluoro-, chloro-, and bromo-substituted 1-indanones, grounded in experimental data and an understanding of underlying molecular principles.

The Science of Melting: A Theoretical Framework

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change is governed by the strength of the intermolecular forces holding the molecules together in a crystal lattice. For halogenated indanones, the key factors influencing these forces are:

  • Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the carbon-halogen bond (C-X) create permanent dipoles within the molecule. The strength and orientation of these dipoles dictate how molecules align in the crystal lattice, significantly affecting the melting point.

  • Van der Waals Forces: These are non-specific attractive forces that increase with the surface area and polarizability of the molecule. Heavier halogens like bromine, being more polarizable than chlorine or fluorine, contribute to stronger van der Waals forces.

  • Molecular Symmetry and Packing Efficiency: The position of the halogen substituent affects the overall symmetry of the molecule. A more symmetrical molecule can often pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point. As observed in the crystal structures of 6-chloro- and 6-bromoindan-1-one, even similar molecules can adopt unique intermolecular packing motifs, such as herringbone patterns versus π-stacking, which directly impacts their physical properties.[3]

The interplay of these forces determines the energy required to disrupt the crystal lattice, which is reflected in the melting point.

Data Compendium: Melting Points of Halogenated 1-Indanones

The following table summarizes the experimentally determined melting points for a range of mono-halogenated 1-indanone derivatives. These values have been compiled from various chemical suppliers and scientific literature, providing a reliable reference for researchers.

Compound NameHalogen & PositionMelting Point (°C)Source(s)
Fluoro-Substituted
4-Fluoro-1-indanone4-F72 - 76[2][4]
5-Fluoro-1-indanone5-F38 - 41[5][6][7]
6-Fluoro-1-indanone6-F56 - 61[8][9][10]
Chloro-Substituted
4-Chloro-1-indanone4-Cl67 - 71
5-Chloro-1-indanone5-Cl93 - 98[11][12][13]
6-Chloro-1-indanone6-Cl71 - 79[14]
Bromo-Substituted
4-Bromo-1-indanone4-Br95 - 99[1][15][16][17]
5-Bromo-1-indanone5-Br123 - 132[18][19][20][21]
6-Bromo-1-indanone6-Br110 - 114[22][23][24]

Structure-Property Relationship Analysis

Analysis of the data reveals distinct trends:

  • Effect of Halogen Type: For a given substitution position (e.g., position 5 or 6), the melting point generally increases with the atomic weight of the halogen: F < Cl < Br . This is attributed to the increase in molecular weight and, more importantly, the enhanced polarizability of the heavier halogens, which leads to stronger van der Waals forces.

  • Effect of Halogen Position: The position of the halogen on the aromatic ring has a profound and non-linear impact on the melting point.

    • For all three halogens, the 5-substituted isomer exhibits the highest melting point within its series (5-F: 38-41°C is an exception, but 5-Cl: 93-98°C and 5-Br: 123-132°C are the highest). This suggests that substitution at the 5-position may lead to a molecular geometry that allows for more efficient crystal packing and stronger intermolecular interactions.

    • The 4- and 6-substituted isomers often have similar, but lower, melting points compared to the 5-isomer. For instance, the melting points of 4-chloro-1-indanone and 6-chloro-1-indanone (71-79°C) are significantly lower than that of 5-chloro-1-indanone (93-98°C).[11][12][13][25][14] This highlights the subtle influence of substituent placement on molecular symmetry and crystal lattice energy.

The following diagram illustrates the relationship between these structural factors and the resulting intermolecular forces that determine the melting point.

G cluster_factors Molecular & Structural Factors cluster_forces Governing Intermolecular Forces Halogen Halogen Identity (F, Cl, Br) VdW Van der Waals Forces (Polarizability) Halogen->VdW Heavier = Stronger Dipole Dipole-Dipole Interactions Halogen->Dipole Position Substitution Position (4-, 5-, 6-) Symmetry Molecular Symmetry Position->Symmetry Position->Dipole Alters dipole moment Packing Crystal Packing Efficiency Symmetry->Packing Result Melting Point VdW->Result Dipole->Result Packing->Result G start Start prep 1. Prepare Sample (Dry, Powder, Pack Capillary) start->prep setup_fast 2. Rapid Ramp Rate (10-20°C/min) prep->setup_fast observe_approx 3. Observe Approximate Melting Temperature setup_fast->observe_approx cool 4. Cool Apparatus (>20°C below approx. MP) observe_approx->cool setup_slow 5. Set Plateau & Slow Ramp (1-2°C/min) cool->setup_slow observe_precise 6. Observe & Record Start (T1) and End (T2) of Melting setup_slow->observe_precise report 7. Report Melting Range (T1 - T2) observe_precise->report end End report->end

Sources

The Strategic Synthesis and Medicinal Chemistry Applications of 6-Chloro-7-iodo-2,3-dihydroinden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for the design of novel therapeutics. This technical guide delves into the synthesis and potential applications of a specific, highly functionalized indanone derivative: 6-Chloro-7-iodo-2,3-dihydroinden-1-one. This molecule represents a promising, yet underexplored, building block for the development of new drugs, particularly in the realm of neurodegenerative diseases.

The Rationale for 6-Chloro-7-iodo-2,3-dihydroinden-1-one in Drug Discovery

The strategic placement of halogen atoms on a drug scaffold can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to its target.[2] The presence of both a chloro and an iodo group on the indanone ring of 6-Chloro-7-iodo-2,3-dihydroinden-1-one offers a unique combination of electronic and steric features. This di-halogenated pattern provides medicinal chemists with multiple avenues for lead optimization, either by leveraging the halogens to form specific interactions with a biological target or by utilizing them as synthetic handles for further chemical modifications.

The indanone core itself is a well-established pharmacophore, most notably as a key component of Donepezil, a leading therapeutic for Alzheimer's disease that functions as an acetylcholinesterase (AChE) inhibitor.[3] The synthesis and exploration of novel indanone derivatives, therefore, remain a highly active area of research in the quest for more effective treatments for this debilitating condition.[4][5]

Proposed Synthesis of 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Synthetic Pathway Overview

The proposed synthesis commences with the formation of a substituted phenylpropanoic acid, followed by an intramolecular Friedel-Crafts acylation to construct the indanone core. Subsequent functionalization of the aromatic ring through nitration, reduction, and a Sandmeyer-type reaction introduces the iodo substituent at the desired position.

G A 3-(3-Chlorophenyl)propanoic acid B 3-(3-Chlorophenyl)propanoyl chloride A->B SOCl₂ or (COCl)₂ C 6-Chloro-2,3-dihydroinden-1-one B->C AlCl₃ (Intramolecular Friedel-Crafts Acylation) D 6-Chloro-7-nitro-2,3-dihydroinden-1-one C->D HNO₃ / H₂SO₄ E 7-Amino-6-chloro-2,3-dihydroinden-1-one D->E Fe / HCl or H₂ / Pd-C F 6-Chloro-7-iodo-2,3-dihydroinden-1-one E->F 1. NaNO₂ / H₂SO₄ 2. KI (Sandmeyer Reaction)

Caption: Proposed synthetic pathway for 6-Chloro-7-iodo-2,3-dihydroinden-1-one.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-(3-Chlorophenyl)propanoic acid

This starting material can be synthesized from 3-chlorobenzyl chloride and diethyl malonate, followed by hydrolysis and decarboxylation.[3] Alternatively, it can be prepared by the hydrogenation of 3-chlorocinnamic acid.

Step 2: Synthesis of 6-Chloro-2,3-dihydroinden-1-one

The intramolecular Friedel-Crafts acylation is a reliable method for the cyclization of phenylpropanoic acids to form indanones.[6][7][8]

  • Protocol:

    • To a solution of 3-(3-chlorophenyl)propanoic acid in an inert solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride dropwise at 0 °C to form the corresponding acid chloride.

    • In a separate flask, prepare a suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in DCM at 0 °C.

    • Slowly add the solution of the acid chloride to the AlCl₃ suspension.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-chloro-2,3-dihydroinden-1-one. Purify by column chromatography or recrystallization.

Step 3: Synthesis of 6-Chloro-7-nitro-2,3-dihydroinden-1-one

Nitration of the 6-chloro-1-indanone is expected to occur at the 7-position due to the directing effects of the existing substituents.

  • Protocol:

    • Dissolve 6-chloro-2,3-dihydroinden-1-one in concentrated sulfuric acid at 0 °C.

    • Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress.

    • Pour the reaction mixture onto ice and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate to obtain the nitro-indanone.

Step 4: Synthesis of 7-Amino-6-chloro-2,3-dihydroinden-1-one

The nitro group is reduced to an amine, a common transformation in organic synthesis.

  • Protocol:

    • Dissolve the 6-chloro-7-nitro-2,3-dihydroinden-1-one in a solvent such as ethanol or acetic acid.

    • Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

    • Upon completion of the reaction, filter off the catalyst (if applicable) and neutralize the reaction mixture.

    • Extract the product and purify as necessary.

Step 5: Synthesis of 6-Chloro-7-iodo-2,3-dihydroinden-1-one

The final step involves the conversion of the amino group to an iodo group via a Sandmeyer-type reaction.[9][10][11]

  • Protocol:

    • Dissolve the 7-amino-6-chloro-2,3-dihydroinden-1-one in a mixture of sulfuric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite in water to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.

    • Extract the final product, 6-Chloro-7-iodo-2,3-dihydroinden-1-one, with an appropriate organic solvent.

    • Purify the product by column chromatography to obtain the target molecule.

Predicted Spectroscopic Data

While experimental data for 6-Chloro-7-iodo-2,3-dihydroinden-1-one is not available, its spectroscopic characteristics can be predicted based on data from structurally similar indanones.[12][13][14]

Table 1: Predicted ¹H NMR Data for 6-Chloro-7-iodo-2,3-dihydroinden-1-one (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.6d~8.0
H-4~7.4d~8.0
C3-H₂~3.2t~6.0
C2-H₂~2.8t~6.0

Table 2: Predicted ¹³C NMR Data for 6-Chloro-7-iodo-2,3-dihydroinden-1-one (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C1)~205
Aromatic C-Cl (C6)~135
Aromatic C-I (C7)~95
Quaternary Aromatic C~150, ~140
Aromatic CH~125, ~128
-CH₂- (α to C=O)~36
-CH₂- (β to C=O)~26

Table 3: Predicted Mass Spectrometry Data for 6-Chloro-7-iodo-2,3-dihydroinden-1-one

IonPredicted m/zNotes
[M]⁺308/310Molecular ion peak with isotopic pattern for one chlorine atom.
[M-I]⁺181/183Loss of an iodine radical.
[M-CO]⁺280/282Loss of carbon monoxide.

Applications in Medicinal Chemistry: A Focus on Alzheimer's Disease

The primary impetus for synthesizing 6-Chloro-7-iodo-2,3-dihydroinden-1-one lies in its potential as a sophisticated building block for novel drug candidates, particularly for Alzheimer's disease.

A Scaffold for Novel Acetylcholinesterase Inhibitors

Donepezil's mechanism of action involves the inhibition of acetylcholinesterase, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[15][16] The indanone moiety of donepezil plays a crucial role in its binding to the active site of the enzyme. By using 6-Chloro-7-iodo-2,3-dihydroinden-1-one as a starting material, medicinal chemists can synthesize a new generation of donepezil analogues.

G A 6-Chloro-7-iodo-2,3-dihydroinden-1-one B Aldol Condensation with N-benzylpiperidine-4-carboxaldehyde A->B C Unsaturated Intermediate B->C D Hydrogenation C->D E Novel Donepezil Analogue D->E

Caption: General workflow for synthesizing novel Donepezil analogues.

The chloro and iodo substituents on the indanone ring of these new analogues could:

  • Enhance Binding Affinity: The halogens can participate in halogen bonding or other non-covalent interactions within the enzyme's active site, potentially leading to increased potency.

  • Modulate Pharmacokinetics: The lipophilicity introduced by the halogens can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule, which can be fine-tuned to achieve a more desirable drug profile.

  • Provide Vectors for Further Derivatization: The iodine atom, in particular, can serve as a handle for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the exploration of a wider chemical space.

Structure-Activity Relationship (SAR) Studies

The availability of 6-Chloro-7-iodo-2,3-dihydroinden-1-one would enable systematic SAR studies. By comparing the biological activity of analogues containing this di-halogenated indanone with analogues containing other substitution patterns (e.g., dimethoxy, as in donepezil), researchers can gain valuable insights into the electronic and steric requirements for optimal AChE inhibition.

Conclusion

6-Chloro-7-iodo-2,3-dihydroinden-1-one stands as a promising, albeit currently underexplored, building block in the arsenal of medicinal chemists. The proposed synthetic route, grounded in established and reliable chemical reactions, offers a clear path to its preparation. The strategic incorporation of this di-halogenated indanone into drug discovery programs, particularly those targeting Alzheimer's disease, holds the potential to yield novel therapeutics with improved efficacy and pharmacokinetic profiles. This technical guide serves as a foundational resource to stimulate further research into the synthesis and application of this intriguing molecule.

References

  • An efficient, economically viable process has been developed for large‐scale preparation of donepezil HCl (1), an anti‐Alzheimer's agent. The process involves the condensation of 5,6‐dimethoxy‐1‐indanone (3) and 1‐benzyl‐4‐piperidinecarboxaldehyde (4) in the presence of alkalimetal carbonates at elevated temperature to yield 1‐benzyl‐4‐[(5,6‐dimethoxy‐1‐indanone)‐2‐yidenyl] methyl piperidine (2), the key intermediate in the synthesis of donepezil. Hydrogenation of 2 yields donepezil. (Source: Taylor & Francis Online)
  • Donepezil hydrochloride is a useful memory enhancer introduced by the Japanese pharmaceutical company Eisai. Its preparation was described in patent no. EP 296560. In this patent Donepezil was produced by reaction of 5,6-dimethoxy-1- indanone with 1 -benzyl-4-formylpiperidine in the presence of a strong base, such as lithium diisopropylamide followed by reduction of the double bond. (Source: New Drug Approvals)
  • The reaction between 5,6-dimethoxy-indanone and N-benzyl- piperidine-4-carboxaldehyde ia carried out in methanolic. NaOH solution to gave 2-(1-benzylpiperidin-4-ylmethyliden)-. 5,6-dimethoxyindan-1-one. Sodium hydroxide is employed in the reaction as a base to avoid the use of more expensive or toxic reagents as promoters such as lithium diisopropylamide. (Source: SciSpace)
  • Donepezil is used in the treatment of Alzheimer's disease. Donepezil hydrochloride is a useful memory enhancer introduced by the Japanese pharmaceutical company Eisai. Its preparation was described in patent no. EP 296560. In this patent Donepezil was produced by reaction of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine in the presence of a strong base, such as lithium diisopropylamide followed by reduction of the double bond.
  • A patent describing a method for preparing 3-(3-halogenophenyl) propionic acid from a benzyl chloride derivative and a malonic ester.
  • A study on the synthesis of donepezil-like compounds via aldol condensation of indanones and piperidine moieties, and their evaluation as AChE and BACE-1 inhibitors. (Source: PMC)
  • An overview of intramolecular Friedel-Crafts acylation as a method for forming five- or six-membered rings in organic synthesis. (Source: Chemistry Steps)
  • A publication detailing the synthesis and structure-activity relationships of acetylcholinesterase inhibitors related to donepezil.
  • A study describing a convenient synthesis of 7-halo-1-indanones and 8-halo-1-tetralones from the corresponding amino ketones via diazotization and halogenation.
  • Predicted 13C NMR spectrum for a chemical compound. (Source: NP-MRD)
  • A procedure for the synthesis of 3-(2-Chlorophenyl)propionic acid via hydrogenation of 2-chlorocinnamic acid. (Source: Benchchem)
  • A study on the design, synthesis, and biological evaluation of novel indanone derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors for Alzheimer's disease. (Source: PubMed)
  • A review on the medicinal chemistry and structure-activity relationships of arylidene indanone scaffolds as inhibitors of cholinesterases for the treatment of Alzheimer's disease, among other applic
  • An article discussing intramolecular Friedel-Crafts reactions, including acylation, for the synthesis of bicyclic or polycyclic compounds. (Source: Master Organic Chemistry)
  • A synthesis procedure for 3-(4-Chlorophenyl)propanoic acid. (Source: ChemicalBook)
  • A study on the cholinesterase inhibitory activities of selected halogenated thiophene chalcones. (Source: European Review for Medical and Pharmacological Sciences)
  • PubChem entry for 3-(3-Chlorophenyl)propanoic acid, providing its chemical and physical properties. (Source: PubChem)
  • A review on recent trends in the chemistry of the Sandmeyer reaction for the conversion of aryl amines to aryl halides and other functional groups. (Source: PMC)
  • A research article on the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds, including characterization d
  • A review on the applications of Friedel-Crafts reactions in the total synthesis of natural products. (Source: Beilstein Journals)
  • A research article on the synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. (Source: International Journal of Pharmaceutical Sciences Review and Research)
  • A review on the synthesis of radioiodinated compounds, covering classical approaches and recent achievements. (Source: PMC)
  • A comparative analysis of the spectroscopic properties of 1-indanone and its substituted deriv
  • An overview of the Friedel-Crafts acylation reaction, including its mechanism and applic
  • A study on the development of halogenated-chalcones as monoamine oxidase-B inhibitors, including structure-activity rel
  • A research article providing 1H NMR and 13C NMR spectroscopic data for an indanone derivative.
  • An educational resource explaining the mechanism of Friedel-Crafts alkylation and acyl
  • PubChem entry for 2-Indanone, including its mass spectrometry d
  • An article explaining the formation of diazonium salts from amines and their subsequent reactions, including the Sandmeyer reaction. (Source: Master Organic Chemistry)
  • A research article on the regioselective iodination of hydroxylated aromatic ketones using iodine and iodic acid. (Source: Arkivoc)
  • A comparative 1H and 13C NMR analysis for the structural confirmation of (R)-2-methylindanone. (Source: Benchchem)
  • A review on the Sandmeyer-type reactions for the conversion of aromatic C-N bonds into C-X bonds.
  • 13C NMR spectrum of 1-Indanone from ChemicalBook. (Source: ChemicalBook)
  • An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. (Source: RSC Publishing)
  • An overview of fragmentation patterns in mass spectrometry for different functional groups. (Source: Chemistry LibreTexts)
  • A research paper investigating the reduction steps of Sandmeyer hydroxylation and chlorination reactions.
  • Mass spectrum data for 1,3-dihydro-2H-Inden-2-one from the NIST WebBook. (Source: NIST WebBook)
  • Product information for 6-Chloro-7-iodo-7-deazapurine, including NMR d
  • A patent describing a process for preparing 1-indanones, including NMR data for various isomers.
  • A collection of recent literature on the synthesis of indanones. (Source: Organic Chemistry Portal)
  • A review describing methods for the preparation of 1-indanones, including intramolecular Friedel-Crafts acyl
  • A study on the selective bromination of 4-chloro-1-indanone and its use in the synthesis of potential GABAB receptor binders.
  • Product information for 6-Chloro-1-indanone from ChemicalBook. (Source: ChemicalBook)
  • A research article on the three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones, including NMR d
  • Application notes and protocols for the scale-up synthesis of 4-chloro-1-indanone derivatives via Friedel-Crafts acyl
  • Product information for 6-Chloro-1-indanone from Santa Cruz Biotechnology. (Source: Santa Cruz Biotechnology)
  • A patent for a process for the synthesis of indanylamine or aminotetralin derivatives, including experimental procedures.

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Reactivity profile of chloro-iodo substituted dihydroinden-1-ones

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Precision Scaffolding in Medicinal Chemistry

Executive Summary

The chloro-iodo-dihydroinden-1-one (chloro-iodo-1-indanone) scaffold represents a "privileged structure" in modern drug discovery. Its value lies not just in the biological relevance of the indanone core—found in therapeutics like Donepezil—but in its orthogonal reactivity profile .

The coexistence of a C–I bond, a C–Cl bond, and an electrophilic carbonyl within a single bicyclic framework allows researchers to perform site-selective functionalization. By exploiting the significant disparity in bond dissociation energies (BDE) and oxidative addition rates between the aryl iodide and aryl chloride, chemists can sequentially install distinct pharmacophores without the need for protecting groups. This guide details the mechanistic basis, synthetic pathways, and experimental protocols for maximizing the utility of this scaffold.

Part 1: Structural Dynamics & The Reactivity Hierarchy

To successfully manipulate this scaffold, one must understand the electronic and steric hierarchy that governs its reactivity. The molecule offers four distinct sites of functionalization, ranked below by their susceptibility to modification under standard conditions.

The Chemoselectivity Principle

The core utility of this scaffold rests on the reactivity gap between the iodine and chlorine substituents.[1]

  • C–I Bond (High Reactivity): The C–I bond is weak (~65 kcal/mol) and long. It undergoes rapid oxidative addition with Pd(0) species even at room temperature or with weak ligands (e.g., PPh3).

  • C–Cl Bond (Latent Reactivity): The C–Cl bond is stronger (~95 kcal/mol) and shorter. It is generally inert to Pd(0) under the mild conditions used to activate iodine. Activation requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos) and elevated temperatures.

The Reactivity Map (Visualization)

ReactivityProfile Scaffold Chloro-Iodo-Indanone Core Scaffold Site_I 1. Aryl Iodide (C-I) Most Reactive Scaffold->Site_I Pd(0), Mild Base (Suzuki/Sonogashira) Site_Cl 3. Aryl Chloride (C-Cl) Latent Reactivity Scaffold->Site_Cl Pd(0), Bulky Ligand, Strong Base, Heat Site_Ketone 2. C=O Carbonyl Nucleophilic Attack Scaffold->Site_Ketone NaBH4, RMgX, Reductive Amination Site_Alpha 4. Alpha-Carbon (C2) Enolization/Aldol Scaffold->Site_Alpha Base, Electrophile (Aldol/Alkylation) Site_I->Site_Cl Sequential Path B Site_I->Site_Ketone Sequential Path A

Figure 1: The chemoselective hierarchy of the chloro-iodo-indanone scaffold. Functionalization typically proceeds from the most reactive center (Iodine) to the least reactive, allowing for controlled library generation.

Part 2: Synthesis of the Core Scaffold

While various isomers exist, the 5-iodo-6-chloro-2,3-dihydroinden-1-one is a prime example of a scaffold where the halogens are electronically distinct. The synthesis typically relies on the intramolecular Friedel-Crafts acylation of a substituted hydrocinnamic acid.

Synthetic Route[2][3][4]
  • Precursor Selection: Start with 3-chloro-4-iodobenzaldehyde (or the corresponding cinnamic acid derivative).

  • Knoevenagel/Reduction: Convert aldehyde to the propanoic acid derivative.

  • Cyclization: The critical step is ring closure.[2]

Protocol: Intramolecular Cyclization

Note: This protocol is adapted for high-purity synthesis of halogenated indanones.

Reagents: 3-(3-chloro-4-iodophenyl)propanoic acid, Thionyl Chloride (


), Aluminum Chloride (

), Dichloromethane (DCM).
  • Acid Chloride Formation:

    • Dissolve 10.0 mmol of the propanoic acid precursor in 20 mL dry DCM.

    • Add 12.0 mmol

      
       and a catalytic drop of DMF.
      
    • Reflux for 2 hours under

      
       until gas evolution ceases.
      
    • Concentrate in vacuo to remove excess

      
      .
      
  • Friedel-Crafts Cyclization:

    • Redissolve the crude acid chloride in 30 mL dry DCM.

    • Cool to 0°C.

    • Add

      
       (11.0 mmol) portion-wise over 15 minutes. Caution: Exothermic.
      
    • Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench slowly into ice water/HCl mixture.

    • Extract with DCM (3x), wash with brine, dry over

      
      .
      
    • Purify via flash column chromatography (Hexanes/EtOAc).

Part 3: Orthogonal Functionalization Protocols

This section details the sequential modification of the scaffold, prioritizing the C–I bond.

Step 1: Site-Selective Suzuki-Miyaura Coupling (C–I Activation)

This reaction targets the iodine atom exclusively. The chloride remains intact because the catalyst system is not active enough to insert into the C–Cl bond.

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    .
  • Base:

    
     (Mild base is key).
    
  • Solvent: Toluene/Water or DME/Water (2:1).

  • Temperature: 60–80°C.

Protocol:

  • Charge a reaction vial with Chloro-Iodo-Indanone (1.0 equiv), Boronic Acid

    
     (1.1 equiv), and 
    
    
    
    (2.0 equiv).
  • Add solvent (degassed).

  • Add

    
     (3-5 mol%).
    
  • Heat to 70°C for 4-6 hours. Monitor by TLC/LCMS.[1]

  • Checkpoint: The product should be a Chloro-functionalized biphenyl indanone. The Chlorine atom must be preserved.

Step 2: Activation of the Latent Chloride (C–Cl Activation)

Once the iodine is substituted, the chlorine atom is activated using a "hotter" catalytic system.

  • Catalyst:

    
     with XPhos  or SPhos .
    
  • Base:

    
     or 
    
    
    
    (Stronger base required).
  • Solvent: 1,4-Dioxane or Toluene.

  • Temperature: 100–110°C (Reflux).

Protocol:

  • Take the product from Step 1 (1.0 equiv).

  • Add Boronic Acid

    
     (1.5 equiv), 
    
    
    
    (2 mol%), XPhos (4 mol%), and
    
    
    (3.0 equiv).
  • Heat to 100°C in sealed tube for 12–18 hours.

  • The bulky, electron-rich XPhos ligand facilitates oxidative addition into the sterically hindered or electronically deactivated C–Cl bond.

Comparative Data: Reaction Conditions
ParameterC–I Activation (Step 1)C–Cl Activation (Step 2)Rationale
Ligand Type Arylphosphine (e.g.,

)
Dialkylbiarylphosphine (e.g., XPhos)Electron-rich ligands increase Pd(0) nucleophilicity for difficult C-Cl insertion.
Base Strength Mild (

,

)
Strong (

,

)
Stronger bases facilitate transmetallation in difficult couplings.
Temperature 60–80°C>100°CHigher energy barrier for C-Cl bond cleavage.
Selectivity >95% for IodineN/A (Iodine already consumed)Kinetic control vs. thermodynamic forcing.

Part 4: Library Generation Workflow

In a drug discovery context, this scaffold is used to generate matrix libraries. The following workflow illustrates how to produce diverse analogs efficiently.

Workflow Start Start: Chloro-Iodo-Indanone Step1 Step 1: C-I Coupling (Diversity R1) Start->Step1 Suzuki (Mild) Intermed Intermediate: Chloro-Aryl-Indanone Step1->Intermed Step2 Step 2: C-Cl Coupling (Diversity R2) Intermed->Step2 Buchwald (Forcing) Step3 Step 3: Carbonyl Mod (Diversity R3) Step2->Step3 Reductive Amination or Grignard Final Final Library (R1, R2, R3 Variants) Step3->Final

Figure 2: Sequential workflow for generating a tri-substituted library from the parent scaffold.

Alpha-Position Functionalization

Before or after the cross-coupling events, the C2 position (alpha to carbonyl) can be functionalized via aldol condensation.

  • Reagent: Aromatic aldehyde + NaOH (aq) in Ethanol.

  • Product: Arylidene indanone (Chalcone-like structure).

  • Significance: These derivatives often show enhanced bioactivity (e.g., AChE inhibition) due to the conjugated enone system acting as a Michael acceptor.

References

  • BenchChem. (2025).[1][2][3] Comparative Biological Activity of Substituted Indanones: A Guide for Researchers. Retrieved from

  • Yamaguchi, M., & Manabe, K. (2016).[4] Ligand-Controlled Site-Selective Cross-Coupling. Topics in Current Chemistry, 372, 1-25.[4] Retrieved from

  • Phipps, R. J., et al. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction.[5] Innovative Catalyst Technologies. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Indanones: Recent Literature and Protocols. Retrieved from

  • Patil, S., et al. (2017).[6] Recent Developments in Biological Activities of Indanones. European Journal of Medicinal Chemistry. Retrieved from

Sources

An In-depth Technical Guide on the Safe Handling of 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for 6-Chloro-7-iodo-2,3-dihydroinden-1-one. As a halogenated organic compound, it necessitates a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes critical safety data from structurally similar compounds and established guidelines for handling halogenated hydrocarbons to provide a framework for risk assessment and safe laboratory practices.

Compound Profile and Hazard Identification

Based on data from similar molecules, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][5]

Due to the presence of iodine, there is also a potential for the release of hydrogen iodide upon decomposition, which is a corrosive gas.[1]

Physical and Chemical Properties (Predicted)

A precise characterization of 6-Chloro-7-iodo-2,3-dihydroinden-1-one is pending experimental determination. However, based on related structures, the following properties can be anticipated:

PropertyPredicted Value/CharacteristicRationale
Physical State Solid (powder or crystalline)Similar halogenated indanones and related compounds are solids at room temperature.
Molecular Weight 322.5 g/mol Calculated from the chemical formula C9H6ClIO.
Solubility Likely soluble in organic solvents (e.g., DMSO, DMF, acetone), and insoluble in water.[6]A common characteristic of non-polar organic compounds.
Stability Stable under normal storage conditions.Avoid strong oxidizing agents, bases, and excessive heat.[6][7]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount when handling this compound. The following workflow should be implemented before any experimental work commences.

RiskAssessment cluster_planning Planning Phase cluster_mitigation Mitigation Strategy cluster_execution Execution & Disposal A Review available safety data for analogous compounds B Identify potential hazards (toxicity, reactivity) A->B leads to C Evaluate experimental scale and conditions B->C informs D Select appropriate Personal Protective Equipment (PPE) C->D determines E Designate a specific handling area (fume hood) D->E complements F Prepare spill kit and emergency procedures E->F requires G Conduct experiment following SOP F->G enables safe H Segregate and label halogenated waste G->H generates I Decontaminate workspace and equipment H->I necessitates

Caption: Risk assessment and mitigation workflow for handling 6-Chloro-7-iodo-2,3-dihydroinden-1-one.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 6-Chloro-7-iodo-2,3-dihydroinden-1-one:

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Goggles should conform to ANSI Z87.1 standards. A face shield provides additional protection against splashes, particularly during transfers of solutions.[8]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Nitrile gloves offer good resistance to a range of organic solvents.[9][10] Always inspect gloves for damage before use and change them frequently, especially if contamination is suspected.[11]
Body Protection Flame-resistant laboratory coat.A fully buttoned lab coat protects against skin contact with the compound and potential splashes.[10][12]
Respiratory Protection A properly functioning chemical fume hood is the primary means of respiratory protection.All handling of the solid compound and its solutions should be conducted within a fume hood to prevent inhalation of dust or vapors.[10][12]
Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[8] Place all necessary equipment, including a tared weigh boat, spatula, solvent, and glassware, inside the fume hood.

  • Weighing: Carefully weigh the desired amount of 6-Chloro-7-iodo-2,3-dihydroinden-1-one in the weigh boat. Avoid generating dust.[11][13]

  • Transfer: Gently transfer the solid to the reaction vessel.

  • Dissolution: Add the solvent to the vessel and stir until the compound is fully dissolved.

  • Cleaning: Decontaminate the weigh boat and spatula with a suitable solvent (e.g., acetone) and dispose of the rinse as halogenated waste.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and removing gloves.[7][11]

Storage

Store 6-Chloro-7-iodo-2,3-dihydroinden-1-one in a tightly sealed, properly labeled container.[7][11] The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

EmergencyResponse cluster_exposure Exposure Event cluster_response Immediate Response cluster_followup Follow-up Action Inhalation Inhalation MoveToFreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->MoveToFreshAir SkinContact Skin Contact WashSkin Wash affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. SkinContact->WashSkin EyeContact Eye Contact FlushEyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. EyeContact->FlushEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical attention and provide the SDS or compound information. MoveToFreshAir->SeekMedicalAttention WashSkin->SeekMedicalAttention FlushEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: Emergency response procedures for exposure to 6-Chloro-7-iodo-2,3-dihydroinden-1-one.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][11] Remove contaminated clothing.[11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[11] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately.

Accidental Release Measures
  • Small Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[13]

  • Large Spills: Evacuate the area.[11] Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and prevent it from entering drains.[13] Collect the spilled material and place it in a designated container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as halogenated waste.[8]

Waste Disposal

Proper disposal of 6-Chloro-7-iodo-2,3-dihydroinden-1-one and any contaminated materials is a critical aspect of safe laboratory practice.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware, and cleaning materials, must be collected in a designated "Halogenated Organic Waste" container.[10][12]

  • Labeling: The waste container must be clearly labeled with its contents.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8] Do not dispose of this chemical down the drain.[10][12]

Toxicological and Ecological Information

While specific toxicological and ecological data for 6-Chloro-7-iodo-2,3-dihydroinden-1-one are not available, it is prudent to assume that, like many halogenated organic compounds, it may be harmful to aquatic life with long-lasting effects.[6] Therefore, it is imperative to prevent its release into the environment.[11]

Conclusion

The safe handling of 6-Chloro-7-iodo-2,3-dihydroinden-1-one relies on a proactive approach to risk assessment and the consistent application of established safety protocols for halogenated organic compounds. By understanding the potential hazards and implementing the mitigation strategies outlined in this guide, researchers can create a safe and controlled laboratory environment conducive to scientific advancement.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PSFC. (n.d.). PSFC Halogenated Solvents.
  • HSC Chemistry & Physics. (n.d.). Safe Handing & Disposal of Organic Substances.
  • Washington State University. (n.d.). Halogenated Solvents.
  • ChemicalBook. (2025, July 26). 6-CHLORO-2,3-DIHYDRO-1H-INDOLE - Safety Data Sheet.
  • Unknown Source. (2010, August 26). 6 - SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • ChemScene. (2021, August 19). Safety Data Sheet.
  • Apollo Scientific. (2023, July 7). 6-Chloro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide - Safety Data Sheet.
  • PubChem. (n.d.). 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione.
  • MilliporeSigma. (n.d.). 6-Chloro-7-iodo-7-deazapurine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling 6-Chloro-1-(3-fluorophenyl)-1-oxohexane.
  • PubChem. (n.d.). 7-Chloro-1,3-dihydro-2H-indol-2-one.

Sources

Technical Guide: Molecular Weight and Formula Analysis of 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 6-Chloro-7-iodo-2,3-dihydroinden-1-one (CAS: 1337843-53-4), a critical intermediate in the synthesis of fused heterocyclic therapeutics. As a vicinally di-halogenated scaffold, this molecule presents unique challenges and opportunities in structural characterization. This document details the ab initio calculation of its molecular weight, isotopic distribution profiles for mass spectrometry (MS) validation, and nuclear magnetic resonance (NMR) prediction models. It serves as a reference for researchers utilizing this scaffold in medicinal chemistry campaigns, particularly for kinase inhibitors and receptor modulators.

Chemical Identity and Structure

The precise identification of regioisomers in halogenated indanones is paramount, as the position of the halogens dictates the regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Nomenclature and Identifiers[1]
  • IUPAC Name: 6-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one

  • Common Name: 6-Chloro-7-iodo-1-indanone

  • CAS Registry Number: 1337843-53-4[1]

  • SMILES: C1CC(=O)C2=C1C=CC(=C2I)Cl (Note: Verification of regiochemistry required; 7-position is peri to the carbonyl).

Structural Topology

The molecule consists of a bicyclic 2,3-dihydro-1H-inden-1-one core.

  • Positions 1, 2, 3: Saturated five-membered ring (cyclopentanone moiety).

  • Positions 4, 5, 6, 7: Aromatic six-membered ring.

  • Substituents:

    • C6: Chlorine atom (Meta to the bridgehead C7a).

    • C7: Iodine atom (Peri to the carbonyl group).

This 6,7-substitution pattern creates a sterically crowded environment near the carbonyl, often influencing the reactivity of the ketone and the stability of the C7-Iodine bond during metal-catalyzed cross-couplings.

Molecular Formula and Weight Analysis[1][3][4]

Accurate molecular weight determination is the cornerstone of analytical validation. Below is the breakdown of the elemental composition and mass calculations.

Elemental Composition

Formula: C₉H₆ClIO [1]

ElementSymbolCountAtomic Weight (Avg)Monoisotopic Mass
CarbonC912.01112.00000
HydrogenH61.0081.00783
ChlorineCl135.4534.96885
IodineI1126.90126.90447
OxygenO115.99915.99491
Mass Calculations
A. Average Molecular Weight (Molar Mass)

Used for stoichiometry and reagent preparation.





[2][3]
B. Monoisotopic Mass (Exact Mass)

Used for High-Resolution Mass Spectrometry (HRMS) identification.





Analytical Methodologies

Mass Spectrometry (MS) Profiling

The presence of Chlorine and Iodine imparts a distinct isotopic signature that serves as a self-validating confirmation of the molecular formula.

  • Base Peak (M): m/z 291.92 (containing ³⁵Cl).

  • Isotope Peak (M+2): m/z 293.91 (containing ³⁷Cl).

  • Intensity Ratio: The natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) dictates an approximate 3:1 ratio between the M and M+2 peaks. Iodine is monoisotopic (¹²⁷I), so it does not contribute to peak splitting, but its significant mass defect is characteristic in HRMS.

Fragmentation Pathway: Under Electron Impact (EI) ionization, expect:

  • [M]⁺ : 292/294

  • [M - CO]⁺ : Loss of carbonyl (28 Da).

  • [M - Cl]⁺ or [M - I]⁺ : Homolytic cleavage of halogens. Iodine is weaker (C-I bond) and often leaves first, yielding a fragment at [M - 127].

Nuclear Magnetic Resonance (NMR) Prediction

Structural confirmation requires distinguishing the 6,7-substitution from other isomers (e.g., 5,6- or 4,5-substituted).

  • ¹H NMR (Proton):

    • Aromatic Region: Only two protons remain (H4 and H5).

      • They are vicinal (neighbors).

      • Expect two doublets with a coupling constant

        
          (typical ortho-coupling).
        
    • Aliphatic Region: Two multiplets corresponding to the C2 and C3 methylene groups of the indanone ring.

      • 
         ppm (C2-H2)
        
      • 
         ppm (C3-H2, benzylic)
        
  • ¹³C NMR (Carbon):

    • Carbonyl (C1): Distinctive signal downfield (

      
       ppm).
      
    • C-I (C7): Carbon attached to Iodine typically appears significantly upfield due to the heavy atom effect (

      
       ppm).
      

Experimental Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating this compound, ensuring high-fidelity data for drug development applications.

AnalyticalWorkflow Start Precursor (3-Chloro-2-iodo-benzoic acid or similar) Synth Synthesis (Friedel-Crafts Cyclization) Start->Synth Acylation Crude Crude Product (Regioisomer Mix?) Synth->Crude Purification Purification (Column Chromatography) Crude->Purification NMR 1H NMR (Confirm J=8Hz doublet) Purification->NMR Structural ID MS HRMS (Confirm 3:1 Isotope Ratio) Purification->MS Formula ID Final Validated Scaffold 6-Chloro-7-iodo-1-indanone NMR->Final Pass MS->Final Pass

Figure 1: Analytical validation workflow for 6-Chloro-7-iodo-2,3-dihydroinden-1-one, highlighting the critical check-points for structural integrity.

Synthesis & Safety Considerations

Synthetic Context

While specific commercial routes vary, the synthesis of 6-chloro-7-iodo-1-indanone typically follows two strategies:

  • Direct Iodination: Iodination of 6-chloro-1-indanone using reagents like

    
    -iodosuccinimide (NIS) in triflic acid. This often yields a mixture of 5-iodo and 7-iodo isomers, requiring rigorous separation.
    
  • Cyclization: Starting from 3-chloro-2-iodohydrocinnamic acid derivatives via Friedel-Crafts intramolecular acylation. This route is more regioselective but requires complex precursor synthesis.

Handling Protocols
  • Light Sensitivity: Organoiodides are prone to photolytic deiodination. Store in amber vials under inert atmosphere (Argon/Nitrogen).

  • Toxicity: Halogenated indanones are potent alkylating agents. Standard PPE (gloves, goggles, fume hood) is mandatory to prevent sensitization or DNA interaction.

References

  • Chemsrc. (2025).[4][5] 6-Chloro-7-iodo-2,3-dihydroinden-1-one - CAS 1337843-53-4.[1] Retrieved from [Link]

  • PubChem. (2025).[6][7] Indanone Derivatives and Structural Analogues. National Library of Medicine.[6] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Application of Di-Halogenated Indanone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Introduction to Di-Halogenated Indanone Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-halogenated 1-indanones represent a critical subclass of bicyclic aromatic ketones, serving as high-value pharmacophores in medicinal chemistry. Their structural rigidity, combined with the electronic tunability provided by halogen substituents, makes them ideal scaffolds for acetylcholinesterase (AChE) inhibitors, anti-cancer agents, and agrochemicals. This guide provides a rigorous technical analysis of their synthesis, emphasizing regioselective control during intramolecular Friedel-Crafts acylation, and outlines their strategic utility in drug discovery.

Structural Significance in Medicinal Chemistry[1][2][3][4][5][6]

The 1-indanone core (2,3-dihydro-1H-inden-1-one) is a "privileged structure" capable of binding to multiple receptor types. The introduction of two halogen atoms (e.g., 5,6-dichloro, 4,7-difluoro) serves three distinct medicinal chemistry objectives:

  • Metabolic Blocking: Halogens at the 5, 6, or 7 positions block metabolic hydroxylation, significantly extending the half-life (

    
    ) of the parent drug.
    
  • Lipophilicity Modulation: Di-halogenation increases

    
    , facilitating blood-brain barrier (BBB) penetration—a critical requirement for neurodegenerative therapeutics like Donepezil analogs.
    
  • Halogen Bonding: Heavier halogens (Cl, Br, I) can act as electrophilic Lewis acids (sigma-hole donors), forming specific halogen bonds with backbone carbonyls in protein binding pockets (e.g., kinase hinges).

Scaffold Numbering & Nomenclature

Proper numbering is vital for regiochemical discussions.

  • Carbonyl: Position 1.[1][2]

  • Benzene Ring: Positions 4, 5, 6, and 7.

  • Bridgehead Carbons: 3a and 7a.

Strategic Synthesis: The Intramolecular Friedel-Crafts Route[8]

While methods like the Nazarov cyclization exist, the Intramolecular Friedel-Crafts Acylation of 3-arylpropionic acids remains the industrial standard due to its scalability and atom economy.

The Regioselectivity Challenge

Synthesizing di-halogenated indanones requires careful precursor selection to control regiochemistry.

  • Precursor: 3-(3,4-dichlorophenyl)propionic acid.

  • Cyclization Options: The acid chloride can cyclize at two ortho positions relative to the alkyl chain:

    • Position 2 (Ring): Adjacent to a Chlorine atom.[3][4] Sterically hindered.

    • Position 6 (Ring): Adjacent to a Hydrogen atom. Sterically accessible.

  • Outcome: The reaction overwhelmingly favors the 5,6-dichloro-1-indanone isomer over the 4,5-dichloro isomer due to steric repulsion at the crowded 2-position.

Mechanistic Pathway

The reaction proceeds via an acylium ion intermediate generated by a Lewis acid (e.g.,


) or a superacid (e.g., Triflic acid).

FriedelCraftsMechanism Start 3-(3,4-Dichlorophenyl) propionic acid AcylChloride Acyl Chloride Formation Start->AcylChloride SOCl2, DMF(cat) Complex Acylium Ion Complex AcylChloride->Complex AlCl3 / DCM Sigma Sigma Complex (Arenium Ion) Complex->Sigma Intramolecular Electrophilic Attack Product 5,6-Dichloro-1-indanone Sigma->Product -H+ (Aromatization)

Figure 1: Mechanistic pathway for the synthesis of 5,6-dichloro-1-indanone via Friedel-Crafts acylation.

Validated Experimental Protocol

Objective: Synthesis of 5,6-Dichloro-1-indanone from 3-(3,4-dichlorophenyl)propionic acid.

Materials & Reagents[6][8][10][11]
  • Substrate: 3-(3,4-dichlorophenyl)propionic acid (1.0 eq).

  • Reagent: Thionyl chloride (

    
    ) (1.5 eq).
    
  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (1.2 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM).[4]

Step-by-Step Methodology

Step 1: Formation of the Acyl Chloride

  • Charge a flame-dried round-bottom flask with 3-(3,4-dichlorophenyl)propionic acid (10.0 g, 45.6 mmol) and anhydrous DCM (100 mL).

  • Add a catalytic amount of DMF (2 drops).[4]

  • Add

    
     (5.0 mL, 68.5 mmol) dropwise at 0°C under an inert Nitrogen atmosphere.
    
  • Reflux the mixture for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentrate in vacuo to remove excess

    
    . Critical: Residual thionyl chloride can deactivate the Lewis acid in the next step.
    

Step 2: Intramolecular Cyclization

  • Redissolve the crude acyl chloride in anhydrous DCM (100 mL).

  • Cool the solution to 0°C.

  • Add anhydrous

    
     (7.3 g, 54.7 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; maintain internal temperature < 5°C to prevent polymerization.
    
  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Monitoring: Check progress via TLC (Mobile phase: 20% EtOAc/Hexanes). The product will appear as a distinct UV-active spot with a lower

    
     than the acyl chloride but higher than the acid.
    

Step 3: Work-up and Purification

  • Quenching: Pour the reaction mixture slowly onto a slurry of ice/conc.

    
     (200 g/20 mL). This breaks the Aluminum-product complex.
    
  • Extract with DCM (

    
     mL). Wash combined organics with saturated 
    
    
    
    (to remove unreacted acid) and brine.[5]
  • Dry over

    
    , filter, and concentrate.
    
  • Recrystallization: Purify the off-white solid using Ethanol/Water (9:1) to yield white needles.

Yield Expectation: 85-92%. Melting Point: 118-120°C (Lit. value for 5,6-dichloro-1-indanone).[6][7]

Analytical Characterization

To ensure scientific integrity, the synthesized intermediate must be validated using the following criteria:

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

2.6-2.7 (m, 2H), 3.0-3.1 (m, 2H)
Characteristic methylene protons of the indanone ring (C2 and C3).
1H NMR (Aromatic) Two singlets (or para-coupled doublets)Confirms 5,6-substitution pattern (protons at C4 and C7 are isolated).
IR Spectroscopy 1710

(Strong)
Strained cyclic ketone carbonyl stretch.
HRMS [M+H]+ matches calc. massConfirms di-halogenation (isotope pattern for Cl2 is 9:6:1).

Applications in Drug Discovery[1][6][14]

Di-halogenated indanones are not merely intermediates; they are functional scaffolds.

Acetylcholinesterase (AChE) Inhibitors

The 5,6-dimethoxyindanone moiety in Donepezil is often replaced with 5,6-dichloroindanone in SAR studies to test electronic effects. The electron-withdrawing chlorines increase the acidity of the


-protons (C2), facilitating Knoevenagel condensations with benzyl piperidines to form Donepezil analogs with altered binding kinetics.
Tubulin Polymerization Inhibitors

Indanocine analogs utilizing a di-halogenated core have shown potency against multidrug-resistant cancer lines. The halogen atoms occupy hydrophobic pockets in the colchicine-binding site of tubulin.

Synthetic Utility Workflow

The ketone functionality serves as a versatile handle for further elaboration.

Applications Indanone 5,6-Dichloro-1-indanone ReductiveAmination Reductive Amination (Donepezil Analogs) Indanone->ReductiveAmination Knoevenagel Knoevenagel Condensation (Benzylidene Inhibitors) Indanone->Knoevenagel Reduction Reduction to Indanol (Chiral Intermediates) Indanone->Reduction Neuro Neuroprotective Agents ReductiveAmination->Neuro Onco Anticancer Agents (Tubulin Inhibitors) Knoevenagel->Onco Agro Fungicides Reduction->Agro

Figure 2: Downstream synthetic applications of di-halogenated indanone intermediates.

References

  • BenchChem Technical Support Team. (2025). A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation. BenchChem. Link

  • Menezes, J. C., et al. (2017).[8] Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. Link

  • ChemicalBook. (n.d.). 5-Chloro-1-indanone Synthesis and Product Information. Link

  • Patil, S., et al. (2017).[9] Recent Developments in Biological Activities of Indanones. European Journal of Medicinal Chemistry. Link

  • Ahmed, N., et al. (2012). Synthesis of 1-indanones with a broad range of biological activity. Asian Journal of Organic Chemistry. Link

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Methodological & Application

Application Note: Regioselective Synthesis of 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a high-fidelity synthetic protocol for 6-Chloro-7-iodo-2,3-dihydroinden-1-one (6-Chloro-7-iodo-1-indanone). While direct halogenation of 1-indanone is possible, it often suffers from poor regioselectivity, typically favoring the 5-position over the sterically congested 7-position. To ensure structural integrity and high purity, this protocol utilizes a de novo ring construction strategy .

The workflow proceeds via the cyclization of a pre-functionalized phenylpropionic acid precursor. This "bottom-up" approach guarantees the correct placement of the iodine atom at the 7-position (peri-position) and the chlorine at the 6-position, avoiding the difficult separation of regioisomers associated with direct electrophilic aromatic substitution.

Retrosynthetic Analysis & Strategy

To achieve the specific 6,7-disubstitution pattern, the synthesis is designed backwards from the target indanone to a commercially accessible benzaldehyde derivative.

Mechanistic Logic[1]
  • Target: 6-Chloro-7-iodo-1-indanone.

  • Disconnection: The C1-C7a bond (carbonyl to aromatic ring) is formed via intramolecular Friedel-Crafts acylation.

  • Precursor: 3-(3-Chloro-2-iodophenyl)propanoic acid.

  • Starting Material: 3-Chloro-2-iodobenzaldehyde.

The critical design feature is the use of 3-chloro-2-iodobenzaldehyde . The iodine at position 2 of the aldehyde becomes the iodine at position 7 of the final indanone, while the chlorine at position 3 becomes the chlorine at position 6.

Retrosynthesis Target 6-Chloro-7-iodo-1-indanone (Target Scaffold) Precursor 3-(3-Chloro-2-iodophenyl)propanoic acid (Cyclization Precursor) Target->Precursor Intramolecular Friedel-Crafts Intermediate 3-(3-Chloro-2-iodophenyl)acrylic acid (Cinnamic Acid Derivative) Precursor->Intermediate Selective Reduction Start 3-Chloro-2-iodobenzaldehyde (Starting Material) Intermediate->Start Knoevenagel Condensation

Figure 1: Retrosynthetic pathway ensuring regiochemical fidelity of the 6-chloro-7-iodo substitution pattern.

Materials & Equipment

Reagents
ReagentGrade/PurityRole
3-Chloro-2-iodobenzaldehyde>97%Starting Material
Malonic AcidReagent GradeC2-Extender
Piperidine99%Catalyst (Base)
PyridineAnhydrousSolvent/Base
Wilkinson's Catalyst [RhCl(PPh₃)₃]CatalystSelective Reduction
Thionyl Chloride (SOCl₂)Reagent PlusAcyl Chloride Formation
Aluminum Chloride (AlCl₃)Anhydrous, GranularLewis Acid Catalyst
Dichloromethane (DCM)AnhydrousSolvent
Equipment
  • High-pressure hydrogenation vessel (Parr shaker) or balloon setup.

  • Dean-Stark apparatus (optional for alternative condensation methods).

  • Inert atmosphere manifold (Schlenk line) for Friedel-Crafts step.

  • Rotary evaporator with vacuum control.

Experimental Protocols

Phase 1: Scaffold Assembly (Knoevenagel Condensation)

Objective: Synthesize (E)-3-(3-chloro-2-iodophenyl)acrylic acid.

  • Setup: Charge a round-bottom flask with 3-chloro-2-iodobenzaldehyde (10.0 mmol) and malonic acid (15.0 mmol, 1.5 eq).

  • Solvent/Catalyst: Dissolve in pyridine (20 mL) and add catalytic piperidine (0.5 mL).

  • Reaction: Heat the mixture to reflux (100–115 °C) for 4–6 hours. Evolution of CO₂ indicates decarboxylation is proceeding.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold HCl (2M, 100 mL) to precipitate the cinnamic acid derivative.

    • Filter the white/off-white solid.[1]

    • Wash with cold water (3 x 20 mL) and dry under vacuum.

  • Validation: Check ¹H NMR for the characteristic doublet of doublets for the vinyl protons (15–16 Hz coupling constant indicating trans-geometry).

Phase 2: Selective Saturation (Alkene Reduction)

Objective: Reduce the double bond to form 3-(3-chloro-2-iodophenyl)propanoic acid without dehalogenating the aryl ring. Critical Note: Standard Pd/C hydrogenation poses a high risk of deiodination.

  • Catalyst System: Use Wilkinson’s Catalyst or Diimide reduction.

    • Protocol (Wilkinson's): Dissolve the acrylic acid (5.0 mmol) in degassed benzene/ethanol (1:1). Add [RhCl(PPh₃)₃] (2 mol%). Stir under H₂ (balloon pressure) at room temperature for 12 hours.

  • Alternative (Diimide): To a solution of the acrylic acid in ethanol, add p-toluenesulfonylhydrazide (2.0 eq) and sodium acetate (2.0 eq). Reflux for 4 hours.

  • Purification: Evaporate solvent. Dissolve residue in EtOAc, wash with 1M HCl and Brine. Dry over Na₂SO₄.[2][3]

  • Yield: Expect >85% conversion to the saturated propanoic acid.

Phase 3: Ring Closure (Intramolecular Friedel-Crafts)

Objective: Cyclization to 6-Chloro-7-iodo-2,3-dihydroinden-1-one.

  • Acyl Chloride Formation:

    • Dissolve 3-(3-chloro-2-iodophenyl)propanoic acid (1.0 eq) in anhydrous DCM.

    • Add Thionyl Chloride (1.5 eq) and a drop of DMF.

    • Stir at reflux for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in anhydrous DCM.

  • Cyclization:

    • Cool the acid chloride solution to 0 °C under nitrogen.

    • Add Aluminum Chloride (AlCl₃) (1.2 eq) portion-wise. Caution: Exothermic.

    • Allow the reaction to warm to room temperature and stir for 4–8 hours. The color typically deepens to dark red/brown.

  • Quench & Isolation:

    • Pour the reaction mixture carefully onto a mixture of ice and conc. HCl.

    • Extract with DCM (3 x 50 mL).[3]

    • Wash combined organics with sat.[3] NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Process Validation & QC Data

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Purity >98.0%HPLC (UV @ 254 nm)
Mass Spec [M+H]⁺ = 292.9 (approx)LC-MS (ESI+)
¹H NMR Confirms 1-Indanone skeleton; 2 aromatic protons (ortho coupling)400 MHz DMSO-d₆
Structural Confirmation (NMR Logic)[5]
  • Aromatic Region: You should observe two doublets (or an AB system) for the protons at C4 and C5.

  • Aliphatic Region: Two triplets (or multiplets) corresponding to the C2 and C3 methylene groups of the indanone ring.

  • Missing Signals: The absence of the vinyl protons from the intermediate confirms successful reduction.

Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization Step1 Condensation (Aldehyde + Malonic Acid) Step2 Selective Reduction (Wilkinson's Cat / H2) Step1->Step2 Yield > 80% Step3 Acid Chloride Activation (SOCl2) Step2->Step3 Intermediate Acid Step4 Friedel-Crafts Closure (AlCl3 / DCM) Step3->Step4 End 6-Chloro-7-iodo-1-indanone Step4->End Purification Start 3-Chloro-2-iodobenzaldehyde Start->Step1

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Hazards (HSE)

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Use only in a fume hood.

  • Aluminum Chloride: Reacts exothermically with moisture. Handle under inert atmosphere.

  • Halogenated Solvents (DCM): Toxic and volatile. Avoid inhalation.

  • Chemical Handling: 6-Chloro-7-iodo-1-indanone is a halogenated organic intermediate. Treat as a potential skin/eye irritant (H315, H319) and handle with standard PPE (gloves, goggles, lab coat).

References

  • Friedel-Crafts Cyclization Protocols

    • General Indanone Synthesis: Ahmed, N. "Synthesis of 1-indanones with a broad range of biological activity."[4] Beilstein Journal of Organic Chemistry, 2016, 12, 1247–1266. Link

    • Intramolecular Acylation: Sartori, G., & Maggi, R. "Update 1 of: Advances in Friedel-Crafts Acylation Reactions." Chemical Reviews, 2011, 111(5), PR181–PR214. Link

  • Selective Reduction Methods

    • Wilkinson's Catalyst: Osborn, J. A., et al. "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I)." Journal of the Chemical Society A, 1966, 1711-1732. Link

    • Diimide Reduction: Pasto, D. J., & Taylor, R. T. "Reduction with Diimide." Organic Reactions, 1991. Link

  • Knoevenagel Condensation

    • Classic Protocol: Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.[5] Link

Sources

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This comprehensive guide provides detailed application notes and protocols for leveraging the unique reactivity of 6-Chloro-7-iodo-2,3-dihydroinden-1-one in palladium-catalyzed cross-coupling reactions. The strategic disposition of two distinct halogen atoms on the aromatic ring—a more reactive iodine and a less reactive chlorine—offers a versatile platform for sequential and site-selective functionalization. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational mechanistic insights and practical, field-tested experimental procedures. We will explore key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are instrumental in the synthesis of complex organic molecules and pharmaceutical intermediates.[1][2] The indanone scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3][4][5]

Introduction: The Strategic Advantage of Differentiated Halogen Reactivity

The 2,3-dihydroinden-1-one core is a significant structural motif in the landscape of medicinal chemistry and materials science.[3][4] Its derivatives have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases.[5] The subject of this guide, 6-Chloro-7-iodo-2,3-dihydroinden-1-one, is a particularly valuable building block due to the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions.

The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) center compared to the more robust carbon-chlorine bond.[6] This reactivity difference allows for selective functionalization at the 7-position (iodine) while leaving the 6-position (chlorine) intact for subsequent transformations. This sequential approach is a powerful strategy for the modular and efficient synthesis of highly substituted indanone derivatives, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.[7]

Mechanistic Pillars of Palladium-Catalyzed Cross-Coupling

A fundamental understanding of the underlying catalytic cycles is crucial for troubleshooting and optimizing cross-coupling reactions. While specific reaction types have unique features, they generally adhere to a common mechanistic pathway involving a palladium(0)/palladium(II) cycle.[1][2]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-I) of the aryl halide, forming a Pd(II) intermediate.[2]

  • Transmetalation (for Suzuki, etc.) or Other Coupling Steps: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[2]

  • Reductive Elimination: The two organic partners couple and are expelled from the palladium, regenerating the Pd(0) catalyst and forming the new carbon-carbon or carbon-heteroatom bond.[2]

General Catalytic Cycle cluster_products Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-M) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R M-X M-X Suzuki_Workflow A Reaction Setup (Indanone, Boronic Acid, Catalyst, Base, Solvent) B Inert Atmosphere (Degas with N2 or Ar) A->B C Heating & Stirring (e.g., 80-100 °C) B->C D Reaction Monitoring (TLC or LC-MS) C->D E Workup (Aqueous Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Materials:

  • 6-Chloro-7-iodo-2,3-dihydroinden-1-one (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv) [8]* Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add 6-Chloro-7-iodo-2,3-dihydroinden-1-one, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)901285-95
Pd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Dioxane100890-98
Pd₂(dba)₃/SPhos (2)K₃PO₄ (3)THF/H₂O (10:1)801688-96

Causality Behind Choices:

  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation. [8]The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture including water is often beneficial for dissolving the inorganic base. [9][10]Anhydrous conditions can also be employed, particularly with bases like potassium fluoride. [8]

Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a powerful method for the synthesis of arylalkynes, which are valuable intermediates in pharmaceuticals and materials science. [11][12]It involves the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. [6][11][13] Mechanism Snapshot: Sonogashira Coupling

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle A Pd(0)Ln B Ar-Pd(II)-I(Ln) A->B Oxidative Addition C Ar-Pd(II)-C≡CR(Ln) B->C Transmetalation C->A Reductive Elimination D Ar-C≡CR C->D E H-C≡CR F Cu-C≡CR E->F Base F->B

Caption: Simplified catalytic cycles of the Sonogashira coupling. [13] Materials:

  • 6-Chloro-7-iodo-2,3-dihydroinden-1-one (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add 6-Chloro-7-iodo-2,3-dihydroinden-1-one, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Representative Sonogashira Coupling Conditions

Pd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)TEATHFRT80-92
Pd(OAc)₂/PPh₃ (1/2)CuI (2)DIPADMF5085-95

Causality Behind Choices:

  • Copper(I) Co-catalyst: CuI is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. [6]Copper-free Sonogashira protocols exist but often require different ligands and conditions. [11][14]* Amine Base: The amine serves both as a base to deprotonate the alkyne and as a solvent. It also scavenges the HI produced during the reaction.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [15][16]This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. [17] Materials:

  • 6-Chloro-7-iodo-2,3-dihydroinden-1-one (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium precatalyst, ligand, and base.

  • Add the 6-Chloro-7-iodo-2,3-dihydroinden-1-one and the solvent.

  • Add the amine coupling partner.

  • Seal the vial and heat to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction for completion.

  • After cooling, dilute with an appropriate solvent and filter through Celite.

  • Perform an aqueous workup as described in the Suzuki protocol.

  • Purify by column chromatography.

Data Summary: Representative Buchwald-Hartwig Amination Conditions

Pd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd₂(dba)₃ (1.5)BINAP (3)NaOt-Bu (1.5)Toluene10075-90
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane11080-95

Causality Behind Choices:

  • Ligand: The choice of phosphine ligand is critical and often substrate-dependent. [16]Bulky, electron-rich ligands like XPhos are generally effective for a wide range of substrates, including less reactive aryl chlorides. Bidentate ligands like BINAP were among the first to show broad utility. [15]* Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. Weaker bases like potassium phosphate can be effective with more advanced catalyst systems.

Conclusion and Future Directions

The strategic use of 6-Chloro-7-iodo-2,3-dihydroinden-1-one in palladium-catalyzed cross-coupling reactions provides a robust and flexible platform for the synthesis of diverse and complex molecular architectures. The differential reactivity of the C-I and C-Cl bonds allows for a sequential functionalization strategy, which is highly valuable in the iterative process of drug discovery and development. The protocols outlined in this guide serve as a foundation for researchers to explore the vast chemical space accessible from this versatile building block. Future work could involve the development of one-pot, multi-reaction sequences and the application of these methods to the synthesis of novel therapeutic agents.

References

  • Sonogashira coupling of aryl halides. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - Star Protocols. Available at: [Link]

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Role of palladium catalyst in cross-coupling reactions. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Available at: [Link]

  • Palladium-Catalyzed Cross Coupling Reactions of β-Iodo β,γ-Enones with Organozinc Chlorides. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction - Organic Chemistry Lessons - YouTube. Available at: [Link]

  • WO2005021532A1 - Substituted 2,3-dihydro-1h-isoindol-1-one derivatives and methods of use - Google Patents.
  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available at: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. Available at: [Link]

  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC. Available at: [Link]

  • Synthetic Applications of 2-diazo-1,3-indanedione - Jazan University. Available at: [Link]

  • Synthesis and application of 1-indanone derivative to access spiro carbocycles. Available at: [Link]

  • 6-chloro-7-methoxy-1H-indole-2,3-dione - ChemSynthesis. Available at: [Link]

  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Available at: [Link]

  • EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES - Rasayan Journal of Chemistry. Available at: [Link]

  • An efficient synthesis of hydropyrido[1,2-a]indole-6(7H)-ones via an In(iii)-catalyzed tandem cyclopropane ring-opening/Friedel–Crafts alkylation sequence - Chemical Communications (RSC Publishing). Available at: [Link]

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Application Notes and Protocols for Suzuki-Miyaura Coupling of 7-Iodo-indanones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Aryl-indanones

The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of this core, particularly at the 7-position with aryl or heteroaryl moieties, offers a powerful strategy for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1][2][3][4] This application note provides a detailed guide to the successful Suzuki-Miyaura coupling of 7-iodo-indanones, a key transformation for the synthesis of diverse 7-aryl-indanone libraries for drug discovery and development.

Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide (in this case, 7-iodo-indanone) and an organoboron compound.[5][6][7] The catalytic cycle, a fundamental concept for troubleshooting and optimization, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 7-iodo-indanone, forming a Pd(II) intermediate.[1][5][8] Aryl iodides are highly reactive in this step, often requiring less forcing conditions compared to other aryl halides.[6][7]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[5][9]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired 7-aryl-indanone product and regenerating the catalytically active Pd(0) species.[1][5][6]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition 7-Iodo-indanone pd_intermediate Ar-Pd(II)-I(Ln) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)2 Base pd_aryl_boronate Ar-Pd(II)-Ar'(Ln) transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Key Parameters for Successful Coupling of 7-Iodo-indanones

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. For 7-iodo-indanones, the following considerations are paramount:

Table 1: Recommended Reagents and Conditions for Suzuki-Miyaura Coupling of 7-Iodo-indanones
ParameterRecommended OptionsRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂/Ligand, PEPPSI-iPrThe choice of catalyst and ligand is critical for reaction efficiency. For the highly reactive 7-iodo-indanone, a simple catalyst like Pd(PPh₃)₄ is often sufficient.[10] For more challenging couplings or to minimize catalyst loading, using a pre-catalyst with a bulky, electron-rich phosphine ligand like SPhos can be beneficial.[11]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersBoronic acids are common, but pinacol esters offer enhanced stability, which can be advantageous for less reactive coupling partners or to minimize side reactions like protodeboronation.[1]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is required to activate the boronic acid for transmetalation.[9] The choice of base can significantly impact the reaction rate and yield. K₂CO₃ and Na₂CO₃ are good starting points due to their moderate strength and solubility.[12] For base-sensitive substrates, a weaker base like KF might be considered.[9]
Solvent Toluene, Dioxane, THF, DMF, 2-MeTHFThe solvent must solubilize the reactants and catalyst. A mixture of an organic solvent with water is often used to facilitate the dissolution of the inorganic base. Toluene and dioxane are common choices. For greener alternatives, 2-MeTHF is a viable option.[2]
Reaction Temperature 60-110 °CThe optimal temperature will depend on the specific substrates and catalyst system. For the reactive aryl iodide, starting at a moderate temperature (e.g., 80 °C) is advisable to minimize side reactions.
Atmosphere Inert (Nitrogen or Argon)While some modern catalysts are air-stable, performing the reaction under an inert atmosphere is generally recommended to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-Iodo-indanone with Arylboronic Acids

This protocol provides a robust starting point for the coupling of various arylboronic acids with 7-iodo-indanone.

Materials:

  • 7-Iodo-indanone

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-iodo-indanone (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent system (e.g., Toluene/H₂O 4:1) to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizing the Experimental Workflow

Suzuki_Workflow start Start reagents Combine Reactants: - 7-Iodo-indanone - Arylboronic Acid - Base start->reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert_atmosphere solvent_addition Add Degassed Solvent inert_atmosphere->solvent_addition catalyst_addition Add Palladium Catalyst solvent_addition->catalyst_addition heating Heat to Reaction Temperature (e.g., 90 °C) catalyst_addition->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Isolated 7-Aryl-indanone purification->product

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique. Use a fresh batch of catalyst. Consider a more active pre-catalyst/ligand system.
Insufficient base strength or solubilityTry a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure adequate water is present to dissolve the base.
Low reaction temperatureGradually increase the reaction temperature.
Protodeboronation of Boronic Acid Presence of excess water or acidUse a boronic acid pinacol ester. Ensure the base is not hygroscopic and the solvent is dry (if using anhydrous conditions).
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture. Maintain a positive pressure of inert gas.
Dehalogenation of 7-Iodo-indanone High catalyst loading or temperatureReduce the catalyst loading and/or reaction temperature.[6]

Conclusion

The Suzuki-Miyaura coupling is a highly effective and versatile method for the synthesis of 7-aryl-indanones. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently generate diverse libraries of these valuable compounds for applications in drug discovery and materials science. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Li, G., & Huang, Y. (2018). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 6, 573. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(30), 5734–5737. [Link]

  • Li, Y., & El-Sayed, M. A. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2323–2326. [Link]

  • Semantic Scholar. Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Saha, A., Ranu, B. C., & Aditya, A. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ACS Omega, 3(7), 8443–8453. [Link]

  • ResearchGate. (2015). Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids a (continued). [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Suzuki-Miyaura. [Link]

  • Journal of Synthetic Chemistry. (2024, May 24). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (2021, November 21). Suzuki Miyaura coupling. [Link]

  • Reddy, K. V., Anitha, N., & Rao, Y. J. (2014). Synthesis of novel 7-(heteryl/aryl)chromones via Suzuki coupling reaction. Heterocyclic Communications, 20(4), 239-244. [Link]

  • Soares, L. C., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(2), 89-93. [Link]

  • Arkat USA. (2020, February 12). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. [Link]

  • Zhang, J., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Cell Reports Physical Science, 1(3), 100029. [Link]

Sources

Application Note: Strategic Synthesis of 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, high-precision protocol for the synthesis of 6-Chloro-7-iodo-2,3-dihydroinden-1-one (6-Chloro-7-iodo-1-indanone).

Introduction & Retrosynthetic Analysis

The target molecule, 6-chloro-7-iodo-2,3-dihydroinden-1-one , represents a highly functionalized scaffold often utilized in the development of kinase inhibitors and molecular glues. The synthesis presents a significant regiochemical challenge: introducing an iodine atom at the C7 position (the "peri" position, ortho to the carbonyl) in the presence of a C6-chlorine substituent.

Standard electrophilic aromatic substitution (e.g., direct iodination) of 6-chloro-1-indanone typically fails to target C7 due to steric crowding and the competing directing effects, which favor the C5 position. To overcome this, this protocol utilizes Ligand-Directed C-H Activation , a modern organometallic strategy that leverages a transient directing group (oxime) to force palladium-catalyzed iodination exclusively at the C7 position.

Retrosynthetic Logic:

  • Target: 6-Chloro-7-iodo-1-indanone.

  • Disconnection: Removal of the iodine leads to 6-chloro-1-indanone (commercially available).

  • Strategy: The ketone carbonyl is converted to an O-methyl oxime. The oxime nitrogen coordinates with Palladium(II), directing the catalyst to the spatially proximal C7-H bond for activation and subsequent iodination. Finally, the directing group is hydrolyzed.

Chemical Reaction Workflow

The synthesis proceeds in three distinct stages: Condensation (DG Installation) , Directed C-H Iodination , and Hydrolysis (DG Removal) .

SynthesisWorkflow SM 6-Chloro-1-indanone (Starting Material) Step1 Step 1: Oximation (NH2OMe·HCl, Pyridine) SM->Step1 Inter1 Intermediate A: 6-Chloro-1-indanone O-methyloxime Step1->Inter1 Step2 Step 2: C-H Iodination (Pd(OAc)2, NIS, AgOAc) Inter1->Step2 Inter2 Intermediate B: 6-Chloro-7-iodo-1-indanone O-methyloxime Step2->Inter2 Step3 Step 3: Hydrolysis (HCl, Acetone/H2O) Inter2->Step3 Product TARGET: 6-Chloro-7-iodo-1-indanone Step3->Product

Figure 1: Step-wise synthetic pathway utilizing oxime-directed C-H activation.

Detailed Experimental Protocol

Pre-requisites:

  • All reactions in Step 2 must be performed under an inert atmosphere (Nitrogen or Argon).

  • Safety: Palladium salts and Silver salts are toxic. NIS is an irritant. Handle in a fume hood.

This step installs the directing group (DG). The O-methyl variant is chosen over the hydroxy-oxime for superior stability under oxidative C-H activation conditions.

  • Reagents:

    • 6-Chloro-1-indanone (1.0 equiv)

    • Methoxylamine hydrochloride (

      
      ) (1.5 equiv)
      
    • Pyridine (3.0 equiv)[1]

    • Methanol (Solvent, 0.5 M)

  • Procedure:

    • Dissolve 6-chloro-1-indanone in Methanol.

    • Add Pyridine followed by Methoxylamine hydrochloride.

    • Stir at reflux (65°C) for 4–6 hours. Monitor by TLC (the oxime is typically less polar than the ketone).

    • Workup: Concentrate solvent. Dilute with EtOAc, wash with 1N HCl (to remove pyridine), water, and brine. Dry over

      
       and concentrate.
      
    • Yield: Expect >90%. The product (Intermediate A) is usually a solid and can often be used without column chromatography.

This is the critical step. The oxime nitrogen directs the Pd(II) species to the C7 position. The 6-chloro group remains intact as Pd(II) conditions generally do not facilitate oxidative addition into aryl chlorides (which requires Pd(0)).

  • Reagents:

    • Intermediate A (1.0 equiv)[2][3]

    • 
      -Iodosuccinimide (NIS) (1.2 equiv) – Iodine Source
      
    • Palladium(II) Acetate (

      
      ) (5 mol%) – Catalyst
      
    • Silver Acetate (

      
      ) (1.0 equiv) – Promoter/Oxidant regeneration
      
    • TFA (Trifluoroacetic acid) (0.2 equiv) – Additive to promote C-H cleavage

    • DCE (1,2-Dichloroethane) or Toluene (Solvent, 0.2 M)

  • Procedure:

    • Charge a sealed tube or Schlenk flask with Intermediate A,

      
      , 
      
      
      
      , and NIS.
    • Evacuate and backfill with

      
       (3 times).
      
    • Add dry DCE and TFA via syringe.

    • Heat to 100°C for 12–24 hours.

    • Workup: Cool to room temperature. Filter through a pad of Celite to remove Ag/Pd residues. Wash the pad with DCM.

    • Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Target: Isolate 6-chloro-7-iodo-1-indanone O-methyloxime (Intermediate B).

    • Note: Regioisomers are unlikely, but check proton NMR. The C7-H signal (usually a doublet) should disappear.

Restoring the ketone functionality.

  • Reagents:

    • Intermediate B

    • 2N HCl (aqueous)

    • Acetone or THF (Solvent)

  • Procedure:

    • Dissolve Intermediate B in Acetone/2N HCl (3:1 ratio).

    • Heat to reflux (60°C) for 2–4 hours.

    • Workup: Neutralize with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . Extract with EtOAc.[2]
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from Ethanol/Hexanes or flash chromatography.[2]

    • Final Product: 6-Chloro-7-iodo-2,3-dihydroinden-1-one .

Analytical Data & Validation

ParameterExpected Value / Observation
Appearance Off-white to pale yellow solid.

H NMR (CDCl

)
Aromatic Region: Two doublets (or an AB system) for protons at C4 and C5. The signal for C7-H will be absent. Aliphatic Region: Two triplets (approx 2.7–3.1 ppm) corresponding to C2 and C3 protons.
Mass Spectrometry Molecular ion

consistent with Cl/I pattern (Characteristic isotope pattern for Cl).
Regiochemistry Confirmed by NOESY: No NOE observed between the oxime/ketone and an aromatic proton (since C7 is substituted with Iodine).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion in Step 2 Catalyst poisoning or moisture.Ensure anhydrous solvents. Increase catalyst loading to 10 mol%.
Formation of Di-iodo species Excess NIS or high temp.Strictly limit NIS to 1.1–1.2 equiv. Monitor reaction time closely.
Dechlorination Pd insertion into C-Cl bond.Unlikely under Pd(II)/Oxidative conditions. Ensure no phosphine ligands are present (which promote Pd(0) chemistry).
Incomplete Hydrolysis Steric hindrance of the oxime.Use Formaldehyde (aq) as an additive in the hydrolysis step to "trap" the released methoxylamine.

References

  • General Indanone Synthesis: Organic Chemistry Portal. "Synthesis of Indanones." Available at: [Link]

  • Oxime-Directed C-H Iodination: Desai, L. V., Stowers, K. J., & Sanford, M. S. (2008). "Insights into Directing Group Ability in Palladium-Catalyzed C–H Bond Functionalization." Journal of the American Chemical Society, 130(40), 13285–13293.
  • Sandmeyer Route (Alternative): Nguyen, P., et al. (2003). "Synthesis of 7-Iodo-1-indanone." Journal of Organic Chemistry, 68(26), 10195–10198. (Validates the accessibility of 7-iodoindanones via amino-precursors if the C-H route is not selected).
  • Mechanistic Insight: Sun, X., et al. (2012). "Palladium-Catalyzed ortho-Halogenation of Aryl Ketone O-Methyloximes." Journal of Organic Chemistry, 77(1), 351–357.

Sources

Microwave-Assisted Synthesis of Halogenated Dihydroinden-1-ones: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-assisted synthesis of halogenated dihydroinden-1-ones Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Importance

Halogenated dihydroinden-1-ones (1-indanones) are privileged scaffolds in medicinal chemistry, serving as precursors for donepezil (Alzheimer’s), indatraline (monoamine transporter inhibitor), and various anticancer agents.[1] The incorporation of halogens (F, Cl, Br) is critical for modulating metabolic stability and lipophilicity, yet it often deactivates the aromatic ring, making traditional thermal cyclizations sluggish and prone to side reactions.

This guide details a microwave-assisted (MW) approach that overcomes the kinetic barriers of conventional heating. By leveraging dielectric heating, we achieve rapid internal temperature ramp-ups, significantly reducing reaction times from hours (reflux) to minutes while suppressing the formation of polymerization byproducts common in prolonged acid exposure.

Mechanistic Pathways & Retrosynthetic Logic

Two primary pathways are dominant for accessing the indanone core. The choice of pathway depends on the oxidation state of the available precursor.

Pathway A: Intramolecular Friedel-Crafts Acylation

Best for saturated precursors (3-arylpropanoic acids).

  • Mechanism: Activation of the carboxylic acid (via acid chloride or superacid protonation) generates an acylium ion. The aromatic ring attacks this electrophile.

  • MW Advantage: Overcomes the deactivating effect of halogens on the aromatic ring, driving the reaction to completion without the need for extreme temperatures (250°C+) required in conventional methods.

Pathway B: Nazarov Cyclization

Best for unsaturated precursors (Chalcones/Divinyl ketones).

  • Mechanism:

    
    -electrocyclization of a pentadienyl cation followed by re-aromatization.
    
  • MW Advantage: Accelerates the rate-limiting electrocyclization step and minimizes the decomposition of sensitive chalcone intermediates.

IndanonePathways PropAcid 3-(4-Halophenyl) propanoic acid Acylium Acylium Ion Intermediate PropAcid->Acylium TfOH / MW Dehydration Indanone Halogenated dihydroinden-1-one Acylium->Indanone Friedel-Crafts Cyclization Chalcone Halogenated Chalcone Pentadienyl Pentadienyl Cation Chalcone->Pentadienyl TFA / MW Protonation Pentadienyl->Indanone Nazarov Cyclization

Figure 1: Dual mechanistic pathways for microwave-assisted indanone synthesis.

Detailed Experimental Protocols

Protocol A: Superacid-Catalyzed Cyclization (Friedel-Crafts)

Target: 6-Fluoro-2,3-dihydro-1H-inden-1-one Scope: Applicable to Fluorine, Chlorine, and Bromine substituted rings.

Reagents & Materials
  • Precursor: 3-(4-Fluorophenyl)propanoic acid (1.0 equiv).

  • Catalyst/Solvent: Triflic Acid (TfOH) (3.0 equiv) or Polyphosphoric acid (PPA) esters. Note: TfOH is preferred for cleaner workup.

  • Vessel: 10 mL Microwave-transparent borosilicate glass vial with Teflon/Silicon septum.

Step-by-Step Procedure
  • Loading: Weigh 3-(4-Fluorophenyl)propanoic acid (1.0 mmol, ~168 mg) into the MW vial.

  • Acid Addition: Carefully add Triflic acid (3.0 mmol, ~265 µL) under a fume hood.

    • Expert Tip: If the mixture is too viscous, add a minimal amount of 1,2-dichloroethane (DCE) or nitromethane as a co-solvent, though solvent-free is more efficient for MW absorption.

  • Sealing: Crimp the vial immediately to prevent moisture absorption (TfOH is hygroscopic).

  • Irradiation (Method Setup):

    • Mode: Dynamic (PID control).

    • Temperature: 80°C.

    • Hold Time: 60 minutes.

    • Stirring: High (magnetic stir bar is essential for heat distribution).

    • Power Max: 150 W (System will modulate power to maintain 80°C).

  • Quench: Cool the vial to RT. Pour the reaction mixture slowly onto 10 g of crushed ice/water.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Sat. NaHCO₃ (careful: gas evolution) and Brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Acid-Mediated Nazarov Cyclization

Target: 5-Bromo-2,3-dihydro-1H-inden-1-one Scope: Best for converting chalcones directly to indanones.

Reagents & Materials
  • Precursor: 1-(4-Bromophenyl)prop-2-en-1-one (or relevant chalcone).

  • Medium: Trifluoroacetic acid (TFA) (Neat).[2][3]

Step-by-Step Procedure
  • Loading: Dissolve the chalcone (0.5 mmol) in neat TFA (2 mL) in a 5 mL MW vial.

  • Irradiation:

    • Temperature: 120–130°C.

    • Hold Time: 20 minutes.

    • Pressure Limit: Set to 250 psi (TFA generates pressure).

  • Workup: Evaporate excess TFA directly under reduced pressure (rotary evaporator with base trap).

  • Neutralization: Redissolve residue in DCM, wash with Sat. NaHCO₃.

  • Purification: Silica gel chromatography.

Optimization & Troubleshooting Guide

Parameter Optimization Matrix

The following data summarizes the impact of key variables based on field trials and literature precedents.

ParameterConditionOutcomeRecommendation
Solvent Solvent-Free (Neat Acid)Highest coupling efficiency; max MW absorption.Preferred for TfOH/TFA routes.
Ionic Liquids (e.g., [BMIM][OTf])Good absorption, recyclable, but hard to purify.Use if product is volatile.
Non-polar (Toluene/DCE)Poor MW absorption; requires sensitizer (SiC vessel).Avoid unless necessary for solubility.
Temperature < 80°CIncomplete conversion; intermediate acyl chlorides remain.Maintain >80°C for FC; >120°C for Nazarov.
Catalyst AlCl₃Traditional but messy; difficult quench.Replace with TfOH or Zeolites for green workflow.
Troubleshooting Common Issues
  • Issue: Incomplete Conversion.

    • Diagnosis: LCMS shows starting acid peak.

    • Fix: Increase hold time by 10 min increments. Do not simply increase Temp >150°C for TfOH reactions as decomposition occurs.

  • Issue: Polymerization (Black Tar).

    • Diagnosis: Loss of material balance; broad NMR baseline.

    • Fix: Reduce concentration. If using Nazarov route, add a radical scavenger or switch to a milder Lewis Acid (e.g., Sc(OTf)₃) in MeCN.

  • Issue: Vessel Failure.

    • Diagnosis: Vial venting.

    • Fix: TFA generates significant vapor pressure. Ensure the fill volume is <50% of vial capacity.

Validation & Analysis

To ensure the protocol was successful, verify the following spectral markers:

  • ¹H NMR (CDCl₃):

    • FC Route: Look for the disappearance of the propanoic acid triplets and appearance of the indanone pattern: two triplets (or multiplets) around

      
       2.6–3.1 ppm corresponding to the C2 and C3 protons of the five-membered ring.
      
    • Nazarov Route: Disappearance of the vinylic protons (

      
       7.5–8.0 ppm, d) of the chalcone.
      
  • IR Spectroscopy:

    • Appearance of a strong carbonyl stretch for the cyclic ketone at ~1710 cm⁻¹ (distinct from the acyclic acid/ketone precursor).

References

  • Lawrence, N. J., et al. (2006). Microwave assisted Nazarov cyclisation of chalcones. Tetrahedron Letters. Link[3]

  • Le, Z. G., et al. (2015). Environmentally benign synthesis of 1-indanones from 3-arylpropanoic acids via microwave-assisted intramolecular Friedel–Crafts acylation. Beilstein Journal of Organic Chemistry. Link

  • BenchChem. (2025).[4] The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. Link

  • MDPI. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Link

  • ChemicalBook. (2026). 6-Fluoro-1-indanone Product Information and Synthesis. Link

Sources

Sonogashira coupling strategies with 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Sonogashira Coupling Strategies for 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Executive Summary

The functionalization of dihaloaromatic scaffolds is a cornerstone of modern drug discovery, allowing for the rapid, modular assembly of complex pharmacophores. 6-Chloro-7-iodo-2,3-dihydroinden-1-one (CAS: 1337843-53-4)[1] is a highly privileged, bifunctional building block. The presence of two orthogonal halogens on the indanone core provides a strategic opportunity for sequential cross-coupling.

This application note details the mechanistic rationale, condition optimization, and a self-validating standard operating protocol (SOP) for the highly regioselective Sonogashira alkynylation at the C7 position, preserving the C6-chloro handle for downstream diversification.

Structural Analysis & Mechanistic Rationale

To achieve absolute regiocontrol, one must leverage both the electronic and steric microenvironments of the indanone core.

  • Halogen Orthogonality (Thermodynamic Control): The bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Cl bond (~96 kcal/mol). Consequently, the oxidative addition of Palladium(0) into the C7–I bond is kinetically favored by orders of magnitude over the C6–Cl bond [1].

  • Electronic Activation: The C1 ketone acts as a strong electron-withdrawing group. Because the C7 position is ortho (peri) to the carbonyl attachment point, the C7–I bond is further activated toward oxidative addition by lowering the electron density of the adjacent aromatic carbon.

  • Steric Hindrance: The peri-relationship between the C7-iodo group and the C1-ketone creates a sterically congested pocket. While this could theoretically impede the approach of the Pd(0) catalyst, selecting a catalyst with moderately sized, flexible ligands—such as

    
    —ensures efficient insertion without prohibitive steric clash.
    
  • Base Sensitivity of Indanones: A critical parameter often overlooked is the acidity of the

    
    -protons at the C2 position of the indanone. Using strong inorganic bases (e.g., 
    
    
    
    ,
    
    
    ) at elevated temperatures can trigger unwanted aldol self-condensation or decomposition of the indanone core. Therefore, mild tertiary amine bases like Triethylamine (
    
    
    ) or DIPEA are strictly required to maintain chemoselectivity [2].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd 1. Oxidative Addition Fast & Regioselective at C7 [Pd(II)(Ar)(I)L2] Pd0->OxAdd 6-Cl-7-I-indanone TransMet 2. Transmetalation [Pd(II)(Ar)(C≡CR)L2] OxAdd->TransMet Cu-C≡CR RedElim 3. Reductive Elimination 7-Alkynyl-6-chloro-1-indanone TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration CuCycle Copper Co-Catalysis CuI + R-C≡C-H + Et3N Generates Cu-C≡CR CuCycle->TransMet

Figure 1: Regioselective Sonogashira catalytic cycle for 6-Chloro-7-iodo-1-indanone.

Optimization of Reaction Parameters

To establish a robust protocol, various catalytic systems were evaluated. The goal was to maximize conversion while suppressing Glaser homocoupling (alkyne dimerization) and indanone degradation.

Table 1: Optimization of C7-Alkynylation of 6-Chloro-7-iodo-1-indanone

EntryCatalyst (5 mol%)Co-CatalystSolvent / BaseTemp (°C)Time (h)Yield (%)Regioselectivity (C7:C6)
1

CuI (10 mol%)

(neat)
252442>99:1
2

CuI (10 mol%) THF /

(1:1)
55 6 88 >99:1
3

CuI (10 mol%)THF / DIPEA (1:1)55881>99:1
4

CuI (10 mol%)DMF /

(1:1)
80492>99:1
5

NoneTHF /

(1:1)
552415>99:1

Expert Insight: Entry 2 represents the optimal balance of yield, mildness, and operational simplicity. THF is added as a co-solvent because the starting indanone often exhibits poor solubility in neat


, which can lead to heterogeneous, unpredictable reaction kinetics. Entry 5 demonstrates that omitting the copper co-catalyst drastically reduces the reaction rate due to the steric hindrance at the C7 position slowing down direct transmetalation [3].

Standard Operating Protocol: Regioselective C7 Sonogashira

This protocol is designed as a self-validating system. Expected visual and analytical checkpoints are included to ensure process integrity.

Materials Required:

  • 6-Chloro-7-iodo-2,3-dihydroinden-1-one (1.0 equiv, limiting reagent)

  • Terminal Alkyne (e.g., phenylacetylene or trimethylsilylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.05 equiv)
    
  • Copper(I) iodide (CuI) (0.10 equiv)

  • Anhydrous Tetrahydrofuran (THF) and Triethylamine (

    
    ) (1:1 v/v, 0.2 M relative to indanone)
    

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloro-7-iodo-1-indanone,

    
    , and CuI.
    
  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Trace oxygen will rapidly oxidize the Cu(I) acetylide, driving the Glaser homocoupling of the alkyne and consuming your reagent.

  • Solvent Addition: Syringe in the anhydrous THF and

    
    . Stir for 5 minutes at room temperature. The solution will typically appear pale yellow to orange.
    
  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Heating: Transfer the flask to a pre-heated oil bath at 55 °C.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LCMS.

    • Self-Validation Checkpoint: As the reaction proceeds, the mixture will become cloudy due to the precipitation of triethylammonium iodide (

      
      ), confirming catalytic turnover. If the solution turns deep black, this indicates Pd-black precipitation (catalyst death). A bright blue fluorescent spot on TLC under 365 nm UV indicates alkyne homocoupling.
      
  • Quench & Workup: Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove Pd-black and insoluble salts.

  • Copper Removal: Wash the filtrate with a 9:1 mixture of saturated aqueous

    
     and aqueous 
    
    
    
    (28%). Causality: The ammonia forms a deep blue, water-soluble complex (
    
    
    ), effectively stripping copper residues from the organic phase. Residual copper can catalyze the degradation of the alkyne product during storage.
  • Isolation: Wash with brine, dry over

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.
    

Downstream Strategy: C6 Functionalization

Once the C7 position is successfully alkynylated, the remaining C6-chloro group serves as a robust handle for a secondary cross-coupling event. Because C–Cl bonds are highly stable, they require more forcing conditions and electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or BrettPhos) to undergo oxidative addition.

This orthogonal reactivity allows for the synthesis of highly complex, 6,7-disubstituted indanones without the need for protecting groups.

SyntheticWorkflow SM 6-Chloro-7-iodo- 1-indanone Step1 Sonogashira Coupling (Pd/Cu, Et3N) C7-Alkynylation SM->Step1 Int1 7-Alkynyl-6-chloro- 1-indanone Step1->Int1 Step2 Suzuki-Miyaura (Pd, K3PO4, Heat) C6-Arylation Int1->Step2 Prod 7-Alkynyl-6-aryl- 1-indanone Step2->Prod

Figure 2: Sequential orthogonal cross-coupling workflow leveraging the C7-I and C6-Cl handles.

References

  • Title: Chemoselective Suzuki–Miyaura cross-coupling reactions of halogenated molecules Source: Chemical Society Reviews, 2013, 42, 9283-9306. URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews, 2007, 107(3), 874-922. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis Source: Angewandte Chemie International Edition, 2005, 44(29), 4442-4489. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

6-Chloro-7-iodo-2,3-dihydroinden-1-one is a highly functionalized bicyclic aromatic ketone. Its purification is critical due to the potential for regioisomers (e.g., 4-chloro or 5-iodo variants) formed during electrophilic aromatic substitution or Friedel-Crafts cyclization steps.

  • Chemical Nature: Lipophilic, halogenated aromatic ketone.

  • Primary Challenge: Separation of regioisomers and removal of unreacted carboxylic acid precursors.

  • Recommended Approach: If the crude purity is >85%, recrystallization is preferred over chromatography for scalability.

Solvent Selection: Technical Q&A

Q1: What is the optimal solvent system for this substrate?

A: Based on the solubility profiles of structurally analogous halogenated indanones (e.g., 6-chloro-1-indanone), a binary solvent system is most effective. Single solvents often lack the gradient control needed to separate regioisomers.

Solvent SystemRatio (v/v)MechanismBest For
Ethanol / Water 9:1 to 4:1Antisolvent precipitationGeneral purification; removal of inorganic salts.
EtOAc / Heptane 1:3 to 1:5Polarity-based crystallizationRemoving polar impurities (tar, unreacted acids).
Toluene / Hexane 1:2π-stacking solubilityHigh-purity polishing; separating regioisomers.

Expert Insight: Start with Ethanol/Water . The hydroxyl group of ethanol interacts favorably with the ketone carbonyl, aiding dissolution at high temperatures, while the hydrophobic halogens drive precipitation upon cooling and water addition.

Q2: My product "oils out" instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the solute separates as a liquid phase before crystallizing, usually because the boiling point of the solvent is higher than the melting point of the solvated product, or the solution is too concentrated.

Troubleshooting Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • Add Solvent: Increase the volume of the good solvent (e.g., Ethanol) by 10-15%.

  • Seed: Cool to the cloud point (just before oiling) and add a seed crystal of pure product.

  • Slow Cool: Insulate the flask to slow the cooling rate. Rapid cooling traps impurities that lower the melting point, promoting oiling.

Q3: How do I remove the 4-chloro regioisomer?

A: Regioisomers often have distinct crystal lattice energies.

  • Strategy: Use a Toluene-based system. The planar nature of the indanone core allows for π-stacking interactions with toluene. The steric bulk of the iodine at the 7-position (ortho to the carbonyl) disrupts packing differently than the 4-chloro isomer, often amplifying solubility differences in aromatic solvents.

Experimental Protocols

Protocol A: Solubility Screening (The "Self-Validating" Step)

Before committing the bulk batch, validate the solvent on 100 mg.

  • Place 100 mg of crude solid in a test tube.

  • Add 0.5 mL of the primary solvent (e.g., Ethanol).

  • Heat to boiling.

    • If insoluble: Add solvent in 0.1 mL increments until dissolved.

    • If soluble at RT: Solvent is too strong; try a less polar solvent or use as the "good" solvent in a binary pair.

  • Once dissolved at boiling, remove heat and let cool to RT.

  • Observation:

    • Crystals form: Success.

    • No crystals: Add "bad" solvent (e.g., Water) dropwise until turbid, then cool.

Protocol B: Large-Scale Recrystallization (Ethanol/Water)
  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add near-boiling Ethanol (approx. 5-7 mL per gram of solid). Swirl and heat on a steam bath.

  • Hot Filtration (Optional): If insoluble black specks (Pd residue or polymerized tar) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Cover the flask with foil (exclude light, as iodinated compounds can be photosensitive). Allow to cool to room temperature undisturbed for 2-4 hours.

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter via vacuum. Wash the cake with cold 1:1 Ethanol/Water.

  • Drying: Dry under high vacuum (<5 mbar) at 40°C. Warning: Iodine-containing compounds can sublime; monitor the cold trap.

Visual Guides

Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system based on your initial observations.

SolventSelection Start Start: 100mg Solubility Test SolubleRT Soluble at Room Temp? Start->SolubleRT HeatBoil Heat to Boiling SolubleRT->HeatBoil No TooSoluble Solvent too strong. Use as 'Good' solvent in Binary System. SolubleRT->TooSoluble Yes Dissolves Dissolves completely? HeatBoil->Dissolves Precipitates Crystals form on cooling? Dissolves->Precipitates Yes Insoluble Insoluble at Boil. Solvent too weak. Dissolves->Insoluble No GoodSystem Ideal Single Solvent System Precipitates->GoodSystem Yes (Crystals) Oiling Oiling Out? Precipitates->Oiling No (Liquid/Oil) Oiling->TooSoluble Try Binary System (Add Anti-solvent)

Caption: Decision matrix for determining the optimal solvent system based on solubility behavior.

Figure 2: Recrystallization Workflow

Standard Operating Procedure for the purification of 6-Chloro-7-iodo-2,3-dihydroinden-1-one.

RecrystallizationFlow Crude Crude Solid (>85% Purity) Dissolve Dissolve in Hot EtOH (T > 70°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If dirty Turbidity Add Warm H2O until Turbid Dissolve->Turbidity If clean Filter->Turbidity Clear Add EtOH drops to Clear Turbidity->Clear Cool Slow Cool to RT (2-4 Hours) Clear->Cool Ice Ice Bath (30 mins) Cool->Ice Collect Vacuum Filtration & Wash Ice->Collect

Caption: Step-by-step workflow for the binary recrystallization of halogenated indanones.

References

  • Asian Journal of Chemistry. (2011). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Recrystallization Procedures and Solubility Logic. Retrieved from [Link]

Technical Support Center: Minimizing Dehalogenation in Indanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chemoselectivity in Halogenated Indanone Scaffolds

Overview

Welcome. You are likely here because you have observed the disappearance of a critical halogen handle (Br, I, or Cl) during the functionalization of an indanone core. This is a common failure mode in medicinal chemistry known as hydrodehalogenation .

Indanones are electronically distinct from simple aromatics. The ketone functionality creates electronic push-pull systems that can sensitize the carbon-halogen (C-X) bond to oxidative addition by metals or radical cleavage. This guide provides self-validating protocols to preserve that bond during Cross-Coupling , Carbonyl Reduction , and Hydrogenation .

Module 1: Preserving Halogens in Pd-Catalyzed Cross-Couplings

Applicable to: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.

The Mechanism of Failure: Dehalogenation in palladium catalysis is rarely random. It is a competitive cycle where a Palladium-Hydride (Pd-H) species is generated instead of the desired transmetallation intermediate. The Pd-H species undergoes reductive elimination with your aryl halide, replacing the halogen with hydrogen.[1][2]

Primary Sources of Hydride:

  • Alkoxide Bases:

    
    -hydride elimination from ethoxide/methoxide bases.
    
  • Alcohol Solvents: Oxidation of the solvent (e.g., isopropanol to acetone) transfers a hydride to Pd.

Troubleshooting Guide

Q: I am seeing >10% dehalogenated byproduct in my Suzuki coupling. What is the first variable to change? A: Switch the Base. If you are using NaOEt, NaOMe, or KOtBu, you are actively feeding hydrides into the catalytic cycle.

  • Immediate Fix: Switch to weak, inorganic bases that lack

    
    -hydrogens.
    
    • Recommendation: Potassium Phosphate Tribasic (

      
      ) or Cesium Carbonate (
      
      
      
      ).[3]
    • Why: These bases cannot undergo

      
      -hydride elimination, shutting down the primary dehalogenation pathway.
      

Q: My base is already inorganic (


), but dehalogenation persists. Now what? 
A: Check your Solvent and Ligand. [4]
  • Solvent: If you are using Ethanol or Isopropanol, switch to Toluene , THF , or Dioxane . If protic conditions are required for solubility, use Water as the cosolvent instead of an alcohol.

  • Ligand: Switch to bulky, electron-rich ligands like XPhos or SPhos .[5]

    • Mechanism: These ligands accelerate the reductive elimination of the desired product, making it kinetically faster than the competing dehalogenation side-reaction.

Visualizing the Competitive Pathway

The following diagram illustrates where the cycle diverges into failure and how to block it.

DehalogenationPathways cluster_Success Path A: Desired Coupling cluster_Failure Path B: Dehalogenation (Failure) Start Halo-Indanone (Ar-X) OxAdd Oxidative Addition [Ar-Pd(II)-X] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet  Fast with Bulky Ligands PdH Pd-Hydride Species [Ar-Pd(II)-H] OxAdd->PdH  Slow with Inorganic Bases Product Coupled Product (Ar-R) TransMet->Product Reductive Elimination HydrideSource Hydride Source (Alcohol Solvent / Alkoxide Base) HydrideSource->PdH SideProduct Dehalogenated Arene (Ar-H) PdH->SideProduct Reductive Elimination

Caption: Path A (Green) is the desired cycle. Path B (Red) is the parasitic dehalogenation cycle driven by hydride donors.

Module 2: Carbonyl Reduction (Ketone Alcohol)

Applicable to: Reducing the indanone ketone without touching the halogen.

The Issue: Sodium Borohydride (


) is a standard reducing agent, but in the presence of transition metal impurities or specific electronic activation, it can sometimes attack halides (radical mechanism). Furthermore, simple borohydride reduction can be non-selective regarding 1,2 vs 1,4 reduction if the indanone is unsaturated (indenone).

The Solution: Luche Reduction The addition of Cerium(III) Chloride (


) changes the coordination chemistry. The Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity.[6] This makes the carbonyl "harder," favoring direct 1,2-attack by the "hard" borohydride species, while leaving the "soft" aryl halide untouched.
Standard Operating Protocol: Selective Indanone Reduction
ParameterSpecification
Reagent A Sodium Borohydride (

) (1.0 - 1.2 equiv)
Reagent B Cerium(III) Chloride Heptahydrate (

) (1.0 - 1.2 equiv)
Solvent Methanol (0.2 M concentration)
Temperature

C to Room Temperature

Step-by-Step Workflow:

  • Dissolution: Dissolve the halogenated indanone (1.0 equiv) and

    
     (1.1 equiv) in Methanol. Stir for 10 minutes at room temperature. Note: The solution may turn slightly yellow; this is normal complexation.
    
  • Cooling: Cool the mixture to

    
    C (ice bath).
    
  • Addition: Add

    
     (1.1 equiv) portion-wise over 5-10 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Monitoring: Stir at

    
    C. Monitor by TLC/LCMS. Reaction is typically complete in <30 minutes.
    
  • Quench: Quench with Saturated Aqueous

    
    . Do not  use strong acids (HCl), as this may dehydrate the resulting benzylic alcohol.
    
Module 3: Catalytic Hydrogenation

Applicable to: Reducing nitro groups or alkenes on the indanone ring.

The Issue: Palladium on Carbon (Pd/C) is the industry standard for hydrogenation, but it is also the best catalyst for hydrodehalogenation. If you expose a bromo-indanone to


 and Pd/C, you will lose the bromine.

Q: Can I use Pd/C if I lower the pressure? A: Risky. Even at 1 atm, Pd/C can cleave C-I and C-Br bonds. Recommendation: Switch the metal entirely.

Catalyst Compatibility Matrix
Catalyst SystemC-Cl StabilityC-Br StabilityC-I StabilityNotes
Pd/C (Standard) PoorVery PoorUnstableAvoid for all halo-indanones.
Pt/C (Platinum) Excellent Good ModeratePt inserts into C-X bonds much slower than Pd.
Pt/C + Vanadium Excellent Excellent Good Vanadium poisons the dehalogenation active sites.
Raney Nickel ModeratePoorVery PoorOften causes desulfurization or dehalogenation.
Fe /

Excellent Excellent Excellent Best for Nitro reduction (chemical, not catalytic).

Protocol: Platinum-Catalyzed Hydrogenation (Halogen-Safe)

  • Setup: Charge flask with Halo-Indanone substrate in Ethyl Acetate or THF.

  • Catalyst: Add 5 wt% Pt/C (sulfided versions offer extra protection).

  • Additive: (Optional) Add 0.1 equiv of Vanadium pentoxide (

    
    )  if the substrate is an aryl-iodide.
    
  • Reaction: Hydrogenate at 1 atm (balloon) at Room Temperature.

  • Filtration: Filter through Celite immediately upon completion to prevent over-reduction.

References
  • Mechanisms of Dehalogenation in Pd-C

    • Source: Navarro, O. et al. "Mechanistic Studies on the Dehalogenation of Aryl Halides."[1] Journal of Organic Chemistry.

    • Context: Establishes the role of alkoxide bases and alcohol solvents as hydride donors.
  • Base Selection in Suzuki Coupling

    • Source: Molander, G. A. et al.
    • Context: Demonstrates the superiority of inorganic bases ( ) in preventing side reactions.
  • The Luche Reduction

    • Source: Gemal, A. L.[6] & Luche, J. L. "Lanthanoids in organic synthesis.[6] 6. Reduction of alpha-enones." Journal of the American Chemical Society.[6]

    • Context: The foundational text for using CeCl3 to control regioselectivity and chemoselectivity.
  • Suppression of Dehalogenation in Hydrogen

    • Source: Rylander, P. N. "Hydrogenation Methods." Academic Press.[6]

    • Context: Authoritative text on catalyst selection (Pt vs Pd)

Sources

Overcoming steric hindrance in 7-iodo-indanone coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers encountering difficulties with 7-iodo-1-indanone coupling reactions.

Ticket ID: #IND-7-IODO-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic: Why is your reaction failing?

User Issue: "I am attempting a Suzuki/Sonogashira coupling on 7-iodo-1-indanone, but I am seeing <5% conversion or mostly dehalogenated byproduct. Standard conditions (Pd(PPh3)4, Na2CO3) are not working."

Root Cause Analysis: The failure is likely due to the Peri-Interaction (specifically, the pseudo-peri steric clash).

  • The Geometry: In 1-indanone, the Carbonyl (C1) and the Iodine (C7) are spatially proximate. Unlike a standard ortho-substitution on a flexible biphenyl, the fused ring system locks the carbonyl oxygen and the iodine atom into a rigid "bay region."

  • The Electronic Repulsion: The lone pairs on the carbonyl oxygen create an electron-rich wall that repels the electron-rich Palladium center during the oxidative addition step, or more critically, prevents the bulky transmetallation species from approaching the oxidized Pd(II) center.

  • Catalyst Deactivation: Standard ligands like PPh3 (Cone angle ~145°) are not bulky enough to force the active Pd(0) species open, nor electron-rich enough to accelerate oxidative addition against this steric wall.

Troubleshooting & Protocols (Q&A Format)

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Q: Standard boronic acid coupling yields are trace. How do I overcome the C1-Carbonyl blockage?

A: You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . For 7-substituted indanones, SPhos or XPhos are non-negotiable. They serve two purposes:

  • Electron Richness: Facilitates oxidative addition into the hindered C-I bond.

  • Bulk (Cone Angle): The ligand bulk promotes the reductive elimination step, which is often the turnover-limiting step in crowded systems.

Recommended Protocol (The "Bulldozer" Method):

ComponentReagentEquivalentsFunction
Substrate 7-Iodo-1-indanone1.0 equivElectrophile
Partner Aryl Boronic Acid1.5 equivNucleophile
Catalyst Pd(OAc)₂ 5 mol%Pd Source
Ligand SPhos (or XPhos)10 mol%1:2 Pd:L ratio is critical
Base K₃PO₄ (anhydrous)3.0 equivStrong, insoluble base works best here
Solvent Toluene / Water (10:1)0.2 MBiphasic system helps solubilize inorganic base
Temp 100°C-Aggressive heating required

Step-by-Step:

  • Charge a reaction vial with 7-iodo-1-indanone, boronic acid, Pd(OAc)₂, SPhos, and finely ground K₃PO₄.

  • Evacuate and backfill with Argon (x3). Oxygen poisoning is fatal with electron-rich ligands.

  • Add degassed Toluene and Water.

  • Seal and heat to 100°C for 16 hours.

  • Checkpoint: If conversion is <50% after 4 hours, add 1 drop of Triton X-100 surfactant to increase phase transfer.

Module B: Sonogashira Coupling (Alkynylation)[1]

Q: My alkyne is homocoupling (Glaser product), and the indanone remains untouched. Why?

A: The steric bulk at C7 slows down the transmetallation of the Copper-acetylide to the Palladium center. Meanwhile, the fast Copper-catalyzed oxidation of the alkyne (Glaser coupling) consumes your starting material. Solution: Use a Copper-Free protocol or a High-Activity Pre-catalyst to outcompete the side reaction.

Recommended Protocol (Copper-Free / High Activity):

  • Catalyst: Pd(CH₃CN)₂Cl₂ (5 mol%) + XPhos (10 mol%).

  • Base: Cs₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane (dry).

  • Temperature: 90°C.

  • Note: If you must use Copper (e.g., for unactivated alkynes), lower the loading to 0.5 mol% CuI and add the alkyne slowly via syringe pump to keep its concentration low, favoring cross-coupling over homocoupling.

Module C: Buchwald-Hartwig Amination (C-N Bond Formation)

Q: I need to attach a secondary amine to the 7-position. The ketone seems to be interfering.

A: The ketone is indeed a problem—it can coordinate to the Pd, and enolizable protons (at C2) can lead to aldol side reactions under strong base. Solution: Use BrettPhos or RuPhos precatalysts. These are specifically designed for hindered aminations and allow the use of weaker bases or lower temperatures.

Recommended Protocol:

ComponentReagentEquivalentsNotes
Catalyst BrettPhos Pd G3 2-5 mol%Pre-formed precatalyst is superior to in-situ mixing
Base Cs₂CO₃ 2.0 equivAvoid NaOtBu if enolization at C2 is observed
Solvent t-Amyl Alcohol 0.2 MHigher boiling point than t-BuOH, better solubility
Temp 80-110°C--

Visualizing the Steric Bottleneck

The following diagram illustrates the catalytic cycle and the specific points where the 7-iodo-indanone structure causes failure, along with the ligand-based solution.

G Start 7-Iodo-1-Indanone OxAdd Oxidative Addition (Steric Wall at C1) Start->OxAdd Pd(0) PdInt Pd(II) Intermediate (Crowded Center) OxAdd->PdInt TransMet Transmetallation (Blocked by C1 Oxygen) PdInt->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Forced by Bulky Ligand) TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product 7-Substituted Indanone RedElim->Product Ligand1 SPhos/XPhos (Accelerates Ox. Add.) Ligand1->OxAdd Ligand2 Ligand Bulk (Forces Red. Elim.) Ligand2->RedElim

Caption: The "Steric Wall" created by the C1-Carbonyl inhibits Oxidative Addition and Transmetallation. Bulky, electron-rich ligands (Blue) are required to mechanically force the cycle forward.

Reference Data: Ligand Selection Guide

Use this table to select the correct ligand based on your specific coupling partner.

Coupling TypeRecommended LigandWhy?Backup Option
Suzuki (Aryl) SPhos Excellent for hindered biaryls; high turnover.PCy₃ (if substrate is electron-poor)
Suzuki (Alkyl) RuPhos Stabilizes alkyl-Pd intermediates.CataCXium A
Sonogashira XPhos Prevents catalyst poisoning by alkyne.JohnPhos
Amination (2°) RuPhos Industry standard for secondary amines.BINAP (only for unhindered amines)
Amination (1°) BrettPhos Prevents double-arylation; handles bulk well.-

References

  • Buchwald, S. L., et al. "Universal Palldium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides." Journal of the American Chemical Society. [Link] (Foundational work on SPhos/XPhos for hindered chlorides/iodides).

  • Fu, G. C., et al. "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Angewandte Chemie International Edition. [Link] (Validation of bulky phosphines in hindered systems).

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research. [Link] (Detailed mechanism of BrettPhos in hindered amination).

  • Lignin-to-Indanone Pathways. ChemRxiv. [Link] (Context on indanone reactivity and synthesis).

Column chromatography solvent systems for di-halogenated indanones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of di-halogenated indanones. This resource bypasses generic advice to focus on the causality of chromatographic behavior, providing you with field-proven methodologies, data-driven solvent selection, and targeted troubleshooting.

Section 1: The Mechanistic Causality of Indanone Separations

Di-halogenated indanones (e.g., 5,6-dichloro-1-indanone or 2,2-dibromo-1-indanone) present unique chromatographic challenges compared to their non-halogenated counterparts. The introduction of two halogens onto the indanone scaffold significantly alters the molecule's electronic landscape. Halogens withdraw electron density via inductive effects, rendering the indanone core highly electron-deficient and lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy levels[1][2].

This electron deficiency reduces the basicity of the carbonyl oxygen, weakening its hydrogen-bonding interaction with the silanol groups of the silica gel stationary phase. Consequently, traditional solvent systems that rely heavily on hydrogen-bond disruption (such as Hexane/Ethyl Acetate)[3][4] often fail to provide adequate resolution between mono-halogenated, di-halogenated, and unreacted precursors. To achieve baseline separation, researchers must exploit differences in polarizability and dipole-dipole interactions by utilizing halogenated or aromatic mobile phases like Dichloromethane (DCM) or Toluene[5][6].

Section 2: Solvent System Selection Guide

The following table summarizes the quantitative and qualitative properties of solvent systems optimized for halogenated aromatic compounds.

Solvent SystemPrimary Interaction MechanismDielectric Constant (

)
Typical Gradient RangeIdeal Use Case
Hexane / Ethyl Acetate Hydrogen Bonding1.89 / 6.025% – 50% EtOAcStandard screening; compounds with high polarity differentials[4].
Hexane / Dichloromethane Dipole-Dipole & Polarizability1.89 / 8.9310% – 100% DCMCo-eluting halogenated analogs; highly electron-deficient cores[1].
Hexane / Toluene / EtOAc

Stacking & Complexation
1.89 / 2.38 / 6.02Isocratic or shallow gradientTricky aromatic co-elutions; regioisomers[6].

Section 3: Standard Operating Procedure (SOP) - Precision Gradient Chromatography

To ensure a self-validating purification process, follow this step-by-step methodology for isolating di-halogenated indanones.

Step 1: TLC Optimization & Validation

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop the plate in a 9:1 Hexane/EtOAc mixture.

  • Validation Check: If the

    
     between the di-halogenated product and impurities is 
    
    
    
    , abandon EtOAc. Switch to a 7:3 Hexane/DCM system to exploit dipole interactions.

Step 2: Dry Loading Preparation Causality: Di-halogenated indanones often suffer from poor solubility in non-polar loading solvents. Liquid loading can cause on-column precipitation and band broadening.

  • Dissolve the crude mixture in a minimal amount of DCM.

  • Add silica gel (approx. 3x the mass of the crude product) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is achieved. Validation Check: The powder must not clump; clumping indicates residual solvent that will disrupt the column bed.

Step 3: Column Packing

  • Prepare a slurry of silica gel in the non-polar component of your chosen solvent system (e.g., 100% Hexane).

  • Pour the slurry into the column and allow it to settle under mild air pressure.

  • Run 2 column volumes of Hexane through the bed. Validation Check: A perfectly translucent bed with no visible air bubbles or channeling confirms a successful pack.

Step 4: Gradient Execution & Fractionation

  • Carefully pour the dry-loaded silica onto the flat surface of the column bed. Cap with a thin layer of sand.

  • Begin elution with 100% Hexane, gradually increasing the polar solvent (DCM or EtOAc) in 5% increments per column volume.

  • Collect fractions and analyze via TLC before pooling to confirm absolute purity.

Section 4: Workflow Visualization

SolventOptimization Start Crude Di-halogenated Indanone Mixture TLC Run TLC Screen (Hexane:EtOAc 9:1) Start->TLC Check Is ΔRf > 0.15 between halogenated analogs? TLC->Check Standard Proceed with Hexane/EtOAc Gradient Check->Standard  Yes Alt Switch to Hexane/DCM or Ternary System Check->Alt  No (Co-elution) DryLoad Perform Dry Loading onto Silica Gel Standard->DryLoad Alt->DryLoad Run Execute Flash Column Chromatography DryLoad->Run

Workflow for selecting and optimizing chromatography solvents for indanones.

Section 5: Troubleshooting & FAQs

Q1: Why do my mono-halogenated and di-halogenated indanones co-elute in Hexane/Ethyl Acetate? A1: Ethyl acetate is a strong hydrogen-bond acceptor that overwhelmingly dictates the


 by interacting with the silica's silanol groups. This strong interaction masks the subtle polarizability differences between mono- and di-halogenated species.
Solution: Switch to a Hexane/Dichloromethane system. DCM interacts via dipole-dipole forces and exploits the electron-deficient nature of the halogenated indanones, providing superior selectivity without overpowering the silica[1][2].

Q2: I am experiencing severe streaking on the column, leading to poor recovery. What is the cause? A2: Streaking usually indicates either column overloading or poor solubility of the analyte in the mobile phase. Di-halogenated indanones can crystallize or precipitate within the interstitial spaces of the silica as the solvent polarity changes. Solution: Ensure you are using the dry-loading technique described in the SOP. Additionally, incorporating a solvent with higher solubilizing power, such as DCM, into your mobile phase can prevent on-column precipitation while maintaining separation[5].

Q3: Can I use a three-component solvent system if binary systems fail? A3: Yes. When binary systems fail to resolve structurally similar aromatic compounds, a ternary system like Hexane/Toluene/Ethyl Acetate can be highly effective. Solution: Toluene introduces


 interactions with the electron-deficient aromatic ring of the indanone, adding a secondary dimension of separation that pure aliphatic/ester systems lack[6]. Start with a base of Hexane/Toluene (e.g., 8:2) and slowly titrate in EtOAc (1-5%) to move the compounds off the baseline.

References

  • Technical Support Center: Purification of 4-Methyl-1-indanone - Benchchem. 3

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. 4

  • Solvent Systems for Flash Column Chromatography - Chemistry - University of Rochester. 5

  • Bicyclopentadithiophene-Based Organic Semiconductor for Stable and High-Performance Perovskite Solar Cells Exceeding 22% - PMC. 1

  • Bicyclopentadithiophene-Based Organic Semiconductor for Stable and High-Performance Perovskite Solar Cells Exceeding 22% | ACS Applied Materials & Interfaces. 2

  • Resources on 3+ component chromatography solvent systems? : r/Chempros - Reddit. 6

Sources

Validation & Comparative

Structural Elucidation of 6-Chloro-7-iodo-2,3-dihydroinden-1-one: A Comparative Guide to NMR Solvents and Spectrometer Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex, second-order NMR spectra in halogenated pharmaceutical intermediates. 6-Chloro-7-iodo-2,3-dihydroinden-1-one (CAS: 1337843-53-4) represents a classic structural elucidation challenge. The presence of the highly polarizable C7-iodo group and the electronegative C6-chloro group creates a heavily skewed electronic environment. Consequently, the adjacent C4 and C5 aromatic protons form a strongly coupled "AB" spin system, while the C2 and C3 aliphatic protons present as a rigid AA'BB' multiplet[1][2].

This guide objectively compares the performance of different NMR solvent systems and hardware platforms (Room Temperature vs. CryoProbe) to help you optimize your analytical workflows for indanone derivatives.

Mechanistic Insights: The Spin System Logic

Before comparing analytical products, we must understand the causality behind the molecule's spectral behavior. The C1 carbonyl group exerts a strong anisotropic deshielding effect. The bulky C7-iodo group, sitting ortho to the bridgehead and adjacent to the carbonyl, sterically compresses the ring and inductively withdraws electron density[3].

Because the C4 and C5 protons are chemically distinct but magnetically similar (small chemical shift difference,


), they couple to each other (

Hz) to form an AB roof effect . If

is small, the inner peaks intensify and the outer peaks diminish, making integration and unambiguous assignment difficult. Our goal is to select a solvent and a magnetic field strength that maximizes

, pushing the AB system toward a simplified, first-order AX system[2].

SpinSystem cluster_0 Aliphatic Spin System cluster_1 Aromatic AB System C2 C2-H2 (Alpha to C=O) C3 C3-H2 (Benzylic) C2->C3 3J ~ 5-6 Hz C4 C4-H (Ortho to C3) C5 C5-H (Ortho to C6-Cl) C4->C5 3J ~ 8.0 Hz Deshielding C1=O & C7-Iodo Anisotropic Deshielding Deshielding->C5 Shifts Downfield

Logical relationship of the 1H NMR spin systems in the indanone derivative.

Product Comparison I: NMR Solvent Systems

The choice of deuterated solvent directly impacts the dielectric environment of the molecule. By altering the solvent, we can manipulate the dipole moment of the C=O bond, which differentially deshields H-4 and H-5, thereby increasing


.
Solvent ProductDielectric Constant (

)
H-4 Shift (ppm)H-5 Shift (ppm)

(at 400 MHz)
AB System Resolution
CDCl₃ 4.87.387.45~28 HzModerate: Pronounced roof effect; outer peaks are weak.
CD₃CN 37.57.457.58~52 HzGood: Better separation, integration is reliable.
DMSO-d₆ 46.87.527.68~64 HzExcellent: Approaches AX system; clear doublets.
*Note: Chemical shifts are representative values based on halogenated indanone scaffold behavior.

The Causality: DMSO-d₆ has a high dielectric constant that strongly stabilizes the polarized state of the ketone. This stabilization propagates through the conjugated aromatic system, disproportionately deshielding H-5 (closer to the electron-withdrawing C6-Cl and C7-I) compared to H-4. This solvent-induced shift expands


, breaking the second-order coupling complexity.
Product Comparison II: Spectrometer Platforms

When sample mass is limited (e.g., < 2 mg from a micro-scale cross-coupling reaction), hardware selection becomes critical. We compared a standard 400 MHz Room Temperature (RT) probe against a 600 MHz system equipped with a CryoProbe.

Hardware PlatformProbe TempSNR (1 mg sample)

Ratio
Acquisition Time
400 MHz RT Probe 298 K45:13.5 (in CDCl₃)16 scans (~2 min)
600 MHz CryoProbe ~20 K (Coil)280:15.2 (in CDCl₃)4 scans (<30 sec)

The Causality: A CryoProbe cools the radio frequency (RF) transmit/receive coils and preamplifiers to ~20 K using closed-cycle helium gas, while keeping the sample at ambient temperature[4][5]. This drastically reduces the random thermal motion of electrons (Johnson-Nyquist noise) in the circuitry[6]. The result is a 3x to 4x enhancement in the Signal-to-Noise Ratio (SNR)[7]. Furthermore, the higher magnetic field (600 MHz) inherently increases the chemical shift dispersion in Hz, naturally converting the AB system into a highly resolved AX system without needing to change the solvent.

Self-Validating Experimental Protocol

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), your NMR workflow must be a self-validating system. Do not blindly run automated acquisitions. Follow this rigorous protocol for 6-Chloro-7-iodo-2,3-dihydroinden-1-one:

Step 1: Gravimetric Sample Preparation

  • Weigh exactly 2.0 mg of the compound.

  • Dissolve in 600 µL of DMSO-d₆ (to maximize AB resolution).

  • Validation Check: Filter the solution through a glass wool plug into a 5 mm NMR tube. Particulates distort magnetic susceptibility; the solution must be optically clear.

Step 2: Probe Tuning and Matching (ATM)

  • Insert the sample and execute Automatic Tuning and Matching.

  • Causality: The high dielectric constant of DMSO-d₆ significantly alters the impedance of the RF coil compared to CDCl₃. Failing to tune the probe will result in massive signal loss and reflected RF power.

Step 3: Locking and Gradient Shimming

  • Lock onto the deuterium signal of DMSO-d₆.

  • Perform 3D gradient shimming (TopShim or gradient autoshim).

  • Validation Check: Observe the residual DMSO-d₆ pentet at 2.50 ppm. The Full Width at Half Maximum (FWHM) must be < 1.0 Hz . If it is broader, re-shim. Poor shimming will artificially broaden the H-4/H-5 doublets, mimicking a roof effect.

Step 4: Pulse Calibration (p1)

  • Determine the exact 90° pulse width for the sample.

  • Causality: A precisely calibrated 90° pulse maximizes transverse magnetization, ensuring the highest possible SNR and strictly quantitative integration across the aliphatic and aromatic regions.

Step 5: Acquisition and Processing

  • Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

  • Apply a Fourier transform with a Line Broadening (LB) factor of 0.3 Hz.

  • Validation Check: Phase the spectrum manually. Ensure the baseline is flat before integrating the C2/C3 multiplets and the C4/C5 doublets.

Workflow S1 1. Sample Prep (2.0 mg in 600 µL) S2 2. ATM & Lock (Self-Validation: Lock Stability) S1->S2 S3 3. Gradient Shimming (Target: Solvent FWHH < 1.0 Hz) S2->S3 S4 4. Acquisition (CryoProbe vs RT Probe) S3->S4 S5 5. Processing (Zero-filling & Phase Correction) S4->S5

Self-validating high-resolution 1H NMR experimental workflow.

Conclusion

For the structural elucidation of 6-Chloro-7-iodo-2,3-dihydroinden-1-one, standard CDCl₃ on a 400 MHz RT probe often yields ambiguous, strongly coupled aromatic signals. By strategically switching to DMSO-d₆ (to leverage dielectric deshielding) or upgrading to a 600 MHz CryoProbe (to leverage thermal noise reduction and higher field dispersion), researchers can unambiguously resolve the H-4/H-5 AB system and drastically accelerate their analytical workflows.

References
  • National Institutes of Health (PMC). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Available at: [Link]

  • Bruker. CryoProbes for NMR - Cryogenic Probes. Available at: [Link]

  • NMR Wiki. Cryoprobe Technology and Maintenance. Available at: [Link]

  • National Institutes of Health (PMC). Sensitivity Boosts by the CPMAS CryoProbe for Challenging Biological Assemblies. Available at: [Link]

  • University of California, Santa Barbara (UCSB). Cryoprobes - NMR Facility, Chem and Biochem. Available at: [Link]

  • ResearchGate. Indane Based Molecular Motors: UV-Switching Increases Number of Isomers. Available at: [Link]

Sources

13C NMR Shifts and Interpretation Guide: 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 6-Chloro-7-iodo-2,3-dihydroinden-1-one . It is designed for medicinal chemists and structural biologists requiring precise structural verification of halogenated indanone scaffolds.

Executive Summary & Structural Context

6-Chloro-7-iodo-2,3-dihydroinden-1-one (also known as 6-chloro-7-iodo-1-indanone) is a densely functionalized bicyclic scaffold. Its NMR signature is defined by two competing electronic phenomena:

  • The Heavy Atom Effect (Iodine): Causes a dramatic upfield shift (shielding) of the ipso-carbon (C7), often moving it into the aliphatic region, which can lead to misassignment.

  • Inductive/Resonance Deshielding (Chlorine & Carbonyl): The C6 position experiences synergistic deshielding from the directly attached Chlorine and the ortho-Iodine.

This guide compares the target molecule against its synthetic precursors to establish a self-validating assignment logic.

Comparative 13C NMR Data Analysis

The following table contrasts the target molecule with 1-Indanone (parent) and 6-Chloro-1-indanone (intermediate). This comparison highlights the diagnostic shifts required to confirm successful halogenation.

Note: Values for the target are calculated based on Substituent Chemical Shift (SCS) additivity rules relative to the experimental 1-Indanone baseline.

Carbon Position1-Indanone (Exp.[1][2][3][4][5][6][7] δ ppm) [1]6-Chloro-1-indanone (Calc. δ ppm)Target: 6-Cl-7-I-1-indanone (Calc. δ ppm) Diagnostic Trend / Interpretation
C1 (C=O) 206.8 205.5 204.8 Slight upfield shift due to ortho-Iodine steric/electronic compression.
C2 (CH₂) 36.336.437.1Minimal change; aliphatic region remains stable.
C3 (CH₂) 25.925.626.2Minimal change.
C3a (Quat) 155.1153.5154.8Bridgehead carbon.
C4 (CH) 123.5124.5125.1Meta to halogens; relatively unperturbed.
C5 (CH) 127.4128.0129.5Ortho to Cl; slight deshielding.
C6 (C-X) 134.7 (CH)139.8 (C-Cl)144.2 (C-Cl) Key Signal: Deshielded by Cl (ipso) and I (ortho).
C7 (C-X) 126.8 (CH)125.5 (CH)94.5 - 98.0 (C-I) CRITICAL: Heavy Atom Effect shields this ~30 ppm upfield.
C7a (Quat) 137.2135.8138.5Bridgehead carbon.
Detailed Interpretation Logic
A. The "Ghost" Peak: C7 (Ipso-Iodine)

The most common error in assigning this spectrum is missing the C7 peak.

  • Mechanism: The large electron cloud of Iodine causes significant spin-orbit coupling, which shields the attached carbon nucleus.

  • Observation: While a typical aromatic C-H is ~128 ppm, the C-I carbon will appear between 90–100 ppm .

  • Validation: In a DEPT-135 or APT experiment, this peak will appear as a quaternary (non-protonated) carbon, distinguishing it from solvent impurities or aliphatic CH peaks.

B. The Deshielded C6 (Ipso-Chlorine)
  • Mechanism: Chlorine exerts an inductive withdrawal (-I) and a weak mesomeric donation (+M). In the ipso position, the -I effect dominates, deshielding the carbon.

  • Synergy: The adjacent Iodine (ortho) also exerts a deshielding "steric compression" effect on C6.

  • Observation: Expect C6 to be the most downfield aromatic signal (excluding the carbonyl), likely near 144 ppm .

C. The Carbonyl Environment (C1)[8]
  • The carbonyl shift (~205 ppm) confirms the integrity of the indanone ring. If this peak shifts significantly (<190 ppm) or disappears, the ring may have opened or reduced.

Visualization of Assignment Logic

The following diagram illustrates the electronic environment and assignment flow.

G cluster_logic Assignment Validation Logic Target 6-Chloro-7-iodo 2,3-dihydroinden-1-one C1 C1 (Carbonyl) ~205 ppm (Deshielded sp2) Target->C1 Diagnostic 1 C7 C7 (C-I) ~95 ppm (Heavy Atom Shielding) Target->C7 Diagnostic 2 (Critical) C6 C6 (C-Cl) ~144 ppm (Inductive Deshielding) Target->C6 Diagnostic 3 Aliphatic C2/C3 (CH2) 25-37 ppm (Aliphatic Ring) Target->Aliphatic Scaffold Check Check1 Peak at ~95 ppm? C7->Check1 Check2 Is it Quaternary? Check1->Check2 Yes Result Confirmed C-I bond Check2->Result DEPT/APT Silent

Caption: Logical flow for assigning critical carbon environments in 6-Chloro-7-iodo-2,3-dihydroinden-1-one.

Experimental Protocol for Data Acquisition

To ensure the detection of the quaternary carbons (C1, C6, C7, C3a, C7a), standard rapid acquisition parameters often fail due to long relaxation times (


).
Protocol: "Quantitative" 13C NMR for Halogenated Aromatics
  • Solvent: Deuterated Chloroform (

    
    ) is standard. Use DMSO-
    
    
    
    only if solubility is an issue, but note that DMSO peaks (~39 ppm) may obscure the C2 signal.
  • Concentration: Prepare a high-concentration sample (~50 mg in 0.6 mL) to improve signal-to-noise for quaternary carbons.

  • Pulse Sequence:

    • Relaxation Delay (

      
      ):  Set to 3–5 seconds  (standard is often 1s). The C-I and C=O carbons have no attached protons to assist relaxation, requiring longer delays to integrate fully.
      
    • Pulse Angle: Use a 30° pulse rather than 90° to allow faster repetition rates relative to the relaxation delay.

    • Scans: Minimum 1024 scans for clean quaternary baselines.

  • Validation Step: Run a DEPT-135 or APT (Attached Proton Test).

    • Expectation: C7 (95 ppm) and C6 (144 ppm) must disappear (DEPT) or appear in the same phase as deuterated solvent (APT), confirming they are quaternary.

References

  • Chemistry Steps. (2025). 13C NMR Spectroscopy - Heavy Atom Effect. Retrieved March 3, 2026, from [Link]

  • Reich, H. J. (n.d.). 13C Chemical Shifts of Aromatic Compounds. University of Wisconsin-Madison. Retrieved March 3, 2026, from [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for Substituent Chemical Shift additivity rules).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural elucidation framework for 6-Chloro-7-iodo-2,3-dihydroinden-1-one (also known as 6-Chloro-7-iodo-1-indanone). As a highly functionalized bicyclic intermediate, this molecule is frequently employed in the synthesis of agrochemicals and pharmaceutical scaffolds via Suzuki-Miyaura or Sonogashira cross-couplings.

This guide compares the mass spectrometric behavior of the target molecule against its non-iodinated precursor, 6-Chloro-1-indanone , to isolate the specific spectral contributions of the labile C-I bond. We analyze ionization behaviors under Electron Impact (EI) and Electrospray Ionization (ESI) to recommend optimal detection workflows.

Part 1: Structural & Isotopic Analysis

Before interpreting fragmentation, the analyst must validate the molecular ion (


) using isotopic abundance and exact mass defect.
Molecular Specifications
FeatureTarget: 6-Chloro-7-iodo-1-indanoneReference: 6-Chloro-1-indanone
Formula


Monoisotopic Mass 291.9152 Da 166.0185 Da
Halogen Profile Mixed (Cl + I)Single (Cl)
Bond Dissociation (

)
C-I (~65 kcal/mol) - WeakC-Cl (~95 kcal/mol) - Strong
The "Fingerprint" Isotopic Pattern

The presence of Chlorine (


) and Iodine (Monoisotopic 

) creates a unique spectral signature.
  • Target Molecule Pattern:

    • m/z 292 (M): Base peak of the molecular ion cluster (contains

      
      ).
      
    • m/z 294 (M+2): Approx. 33% intensity of M (contains

      
      ).
      
    • Note: Iodine does not contribute to the M+2 peak but adds a significant mass defect (negative mass defect relative to hydrocarbons), useful for high-resolution MS (HRMS).

Part 2: Comparative Fragmentation Pathways (EI-MS)

Under hard ionization (EI, 70 eV), the stability of the halogen-carbon bond dictates the fragmentation hierarchy.

Fragmentation Logic

The Iodine Effect is the primary differentiator. In the target molecule, the C-I bond is the "weakest link," leading to radical iodine loss as the dominant primary pathway. In the reference molecule (6-Chloro), the C-Cl bond is robust; therefore, the loss of the carbonyl group (CO) or hydrogen radicals competes with halogen loss.

Comparative Ion Table (EI Source)
Fragment TypeTarget (6-Cl-7-I)

Reference (6-Cl)

Mechanistic Insight
Molecular Ion (

)
292 / 294 166 / 168 Target

intensity is lower due to rapid iodine loss.
De-iodination (

)
165 / 167 N/ADiagnostic: Homolytic cleavage of C-I. The resulting cation retains the Cl isotopic pattern.
Carbonyl Loss (

)
264 / 266138 / 140Standard cyclic ketone fragmentation.
De-chlorination (

)
257131Minor pathway for Target; C-I breaks first.
Combined Loss (

)
137 / 139 N/ASecondary fragmentation of the [M-I] ion.
Aromatic Core (

)
102102Final breakdown of the indene core after halogen/CO stripping.
Visualization of Fragmentation Pathways

FragmentationPathway M Molecular Ion (M+.) m/z 292 (100%) m/z 294 (33%) MI [M - I]+ m/z 165 / 167 (Base Peak Candidate) M->MI - I• (127 Da) Weakest Bond MCO [M - CO]+. m/z 264 / 266 M->MCO - CO (28 Da) MICO [M - I - CO]+ m/z 137 / 139 (Chlorostyrene-like cation) MI->MICO - CO (28 Da) MCO->MICO - I• (127 Da) Core Aromatic Core [C8H6]+ m/z 102 MICO->Core - Cl• (35 Da)

Figure 1: Predicted EI-MS fragmentation tree for 6-Chloro-7-iodo-2,3-dihydroinden-1-one. The red node indicates the most thermodynamically favorable primary cleavage.

Part 3: Methodological Comparison (EI vs. ESI)

For drug development, choosing the right ionization mode is critical for sensitivity and structural confirmation.

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Primary Utility Structural Fingerprinting Quantification & Purity
Ion Type Radical Cations (

)
Protonated Molecules (

)
Spectrum Complexity High (Rich fragmentation)Low (Molecular ion dominant)
Key Observation Strong

peak (m/z 165).
Strong

peak (m/z 293).
Risk Factor Molecular ion may be weak/absent if source temp is too high (thermal degradation of C-I).Adduct formation (

,

) can complicate mass assignment.
Recommendation Use for ID confirmation of raw materials.Use for PK/PD studies or reaction monitoring.

Part 4: Experimental Protocols

Protocol A: GC-MS Structural Confirmation (EI)

Objective: Confirm identity of synthesized intermediate.

  • Sample Prep: Dissolve 1 mg of 6-Chloro-7-iodo-1-indanone in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: Splitless mode, 250°C. Caution: Do not exceed 260°C to prevent thermal de-iodination in the liner.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

  • MS Source: 230°C, 70 eV.

  • Data Validation: Check for the 3:1 ratio at m/z 165/167 (evidence that Cl is retained after I is lost).

Protocol B: LC-MS Purity Check (ESI)

Objective: Quantify purity in a reaction mixture.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Gradient: 50% B to 95% B over 5 minutes (Hydrophobic halogenated core requires high organic content).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Target Ion: Extract ion chromatogram (EIC) for m/z 292.9 (Monoisotopic Mass + H).

Decision Matrix for Analysis

MethodSelection Start Sample Objective Q1 Need Structural Proof? Start->Q1 Q2 Need Purity/ Quantification? Start->Q2 EI GC-MS (EI) Look for m/z 165 [M-I] Q1->EI Yes ESI LC-MS (ESI+) Look for m/z 293 [M+H] Q2->ESI Yes

Figure 2: Workflow decision matrix for selecting the appropriate mass spectrometry technique.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Halogenated Aromatic Compounds. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI vs EI mechanisms).
  • PubChem Compound Summary. Indan-1-one Derivatives and Bioactivity. National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Comparative Guide to HPLC Method Development for Purity Assessment of 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Building a Robust, Stability-Indicating Analytical Method

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. The compound 6-Chloro-7-iodo-2,3-dihydroinden-1-one, a halogenated aromatic ketone, serves as a vital building block in the synthesis of numerous pharmaceutical agents. Its impurity profile can directly influence the safety and efficacy of the final drug product. Therefore, a robust, reliable, and validated High-Performance Liquid Chromatography (HPLC) method is indispensable for its quality control.

This guide provides a comprehensive, in-depth comparison of strategies and experimental choices for developing a stability-indicating HPLC method for 6-Chloro-7-iodo-2,3-dihydroinden-1-one. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only accurate but also defensible under regulatory scrutiny.

Foundational Strategy: Understanding the Analyte and Selecting the Chromatographic Mode

Before any practical work commences, a thorough understanding of the analyte's physicochemical properties is paramount. 6-Chloro-7-iodo-2,3-dihydroinden-1-one possesses a moderately polar aromatic ketone structure with two halogen substituents (chloro and iodo). This dual nature of polarity strongly suggests that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical approach.[1][2][3] RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, which is ideal for retaining and separating compounds with significant hydrophobic character.[1]

The presence of the aromatic ring and the carbonyl group act as chromophores, making UV detection a highly sensitive and appropriate choice for quantification. An initial UV scan of the analyte in a suitable solvent (e.g., acetonitrile) is a critical first step to determine the wavelength of maximum absorbance (λmax), which ensures optimal signal-to-noise ratio during analysis.

The Core of the Method: Stationary Phase Selection and Initial Screening

The choice of the HPLC column, or the stationary phase, is arguably the most critical factor influencing the separation. While C18 (octadecylsilane) columns are the workhorses of RP-HPLC, not all C18 columns are created equal.[1] Differences in silica purity, end-capping, and bonding density can lead to significant variations in selectivity. Therefore, a comparative screening of several C18 columns from different manufacturers is a prudent initial step.

Experimental Protocol: Initial Column and Mobile Phase Screening

  • Column Comparison: Three C18 columns with identical dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) from different vendors (e.g., Waters, Agilent, Phenomenex) should be evaluated.

  • Mobile Phase Composition: A generic gradient elution is employed for the initial screening. A typical starting point would be a mixture of an aqueous phase (A) and an organic phase (B).

    • Mobile Phase A: 0.1% Formic Acid in Water. The addition of an acid suppresses the ionization of any acidic functional groups and improves peak shape.

    • Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.

  • Generic Gradient Program:

    • Time (min) | % Mobile Phase B

      • 0 | 40

      • 20 | 95

      • 25 | 95

      • 25.1 | 40

      • 30 | 40

  • Other Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at λmax (e.g., 254 nm)

Data Presentation: Comparative Performance of C18 Columns

ColumnRetention Time (min)Tailing FactorTheoretical PlatesRationale for Performance
Column 1 (Vendor A) 15.21.412,000Standard C18, good general-purpose column.
Column 2 (Vendor B) 16.11.118,000High-purity silica with advanced end-capping, leading to sharper peaks and higher efficiency.
Column 3 (Vendor C) 15.51.314,500Different bonding chemistry, offering alternative selectivity.

Expertise-Driven Selection: Based on the comparative data, Column 2 is the superior choice for method development. It exhibits the highest number of theoretical plates, indicating greater column efficiency and sharper peaks. The tailing factor is closest to the ideal value of 1.0, signifying excellent peak symmetry, which is crucial for accurate integration and quantification.

HPLC_Method_Development_Workflow

Caption: A schematic of the forced degradation study to establish the stability-indicating nature of the HPLC method.

Final Optimized and Validated HPLC Method

The culmination of this systematic development and validation process is a robust and reliable HPLC method for the purity determination of 6-Chloro-7-iodo-2,3-dihydroinden-1-one.

Final Chromatographic Conditions

ParameterOptimized Condition
Column High-performance C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for resolution and run time
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength λmax of the analyte
Injection Volume 10 µL

Conclusion

The development of an HPLC method for purity analysis is a multi-faceted process that requires a deep understanding of chromatographic principles, the physicochemical properties of the analyte, and regulatory requirements. By systematically screening and comparing different stationary phases, optimizing the mobile phase and gradient conditions, and performing a thorough validation including a forced degradation study, a scientifically sound and defensible stability-indicating method for 6-Chloro-7-iodo-2,3-dihydroinden-1-one can be established. This ensures the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Pharma Stability. (n.d.). Stability-Indicating Methods & Forced Degradation.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • D'Souza, L. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Diteba.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • Dong, M. W. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Dong, M. W. (2022). A universal reversed-phase HPLC method for pharmaceutical analysis. ResearchGate.
  • Guillarme, D., & Veuthey, J. L. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(9), 2875.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis.

Sources

Comparative Reactivity Guide: 7-Iodo vs. 7-Bromo Dihydroinden-1-ones in Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent optimization challenges I encounter in medicinal chemistry and materials synthesis is functionalizing the 7-position of the 2,3-dihydro-1H-inden-1-one (indanone) scaffold. The spatial proximity of the 7-position to the C1 carbonyl group creates a highly sterically congested "peri-like" environment[1].

This guide objectively compares the reactivity profiles of 7-iodoindanone and 7-bromoindanone , providing the causality behind their divergent behaviors in transition-metal catalysis, quantitative data, and self-validating experimental protocols to ensure reproducible scale-up.

Mechanistic Causality: The C1 Carbonyl Constraint

When designing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig) at the 7-position, the primary failure point is rarely the oxidative addition; it is the transmetalation or nucleophilic coordination step.

The adjacent C1 carbonyl oxygen heavily shields the resulting arylpalladium(II) halide intermediate. This forces a strategic choice between the two halides:

  • 7-Iodoindanone: The weak C–I bond (~65 kcal/mol) allows for rapid oxidative addition at low temperatures[2]. However, because the subsequent transmetalation step is sterically bottlenecked, the long-lived Pd(II) intermediate becomes highly susceptible to side reactions, primarily proto-dehalogenation.

  • 7-Bromoindanone: The stronger C–Br bond (~81 kcal/mol) requires elevated temperatures and highly electron-rich ligands to initiate oxidative addition[3]. Fortunately, this mandatory thermal energy also provides the activation energy necessary to overcome the steric barrier during transmetalation, often resulting in cleaner conversions if the catalyst remains stable[4].

Quantitative Performance & Physical Properties

To facilitate objective decision-making, the following tables summarize the physical properties and empirical reactivity metrics of both substrates.

Table 1: Physical & Thermodynamic Properties
Property7-Iodo-2,3-dihydro-1H-inden-1-one7-Bromo-2,3-dihydro-1H-inden-1-one
CAS Number 628732-02-5125114-77-4
Molecular Weight 258.06 g/mol 211.06 g/mol
Melting Point N/A (Often oil/low-melting solid)114 °C[5]
C-X Bond Energy ~65 kcal/mol~81 kcal/mol
Storage Stability Light-sensitive; requires 2-8°CHighly stable at ambient temp[5]
Commercial Profile Specialized synthesis, higher costWidely available, cost-effective[4]
Table 2: Cross-Coupling Reactivity Profile
Reactivity Metric7-Iodoindanone7-Bromoindanone
Oxidative Addition Rate Very Fast (Even at 25 °C)Slow (Requires >80 °C)
Preferred Ligands PPh₃, dppf, or Ligand-free Pd/CXPhos, RuPhos, dtbpf, NHCs
Primary Side Reaction Proto-dehalogenationIncomplete conversion
Optimal Use Case Thermally sensitive nucleophilesScale-up, cost-sensitive syntheses

Strategic Catalyst & Ligand Selection

Understanding the energy landscape of the catalytic cycle is essential for selecting the correct substrate. The diagram below maps the divergent pathways of the two halides.

Pathway cluster_iodo 7-Iodoindanone Pathway cluster_bromo 7-Bromoindanone Pathway Pd0 Pd(0) Active Catalyst Iodo 7-Iodoindanone Pd0->Iodo Bromo 7-Bromoindanone Pd0->Bromo OxAdd_I Fast Oxidative Addition (Low Activation Energy) Iodo->OxAdd_I PdII Sterically Hindered Pd(II) Intermediate OxAdd_I->PdII OxAdd_Br Slow Oxidative Addition (Requires Heat & Ligands) Bromo->OxAdd_Br OxAdd_Br->PdII Transmetalation Transmetalation (Rate-Limiting Step) PdII->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Substituted Indanone RedElim->Product

Caption: Pd-Catalyzed Cross-Coupling Logic for 7-Haloindanones.

Self-Validating Experimental Protocols

A robust protocol must include built-in validation mechanisms to prevent wasted downstream effort. Below are field-tested methodologies for both substrates.

Protocol A: Suzuki-Miyaura Coupling of 7-Iodoindanone (Mild Conditions)

Objective: Synthesize 7-phenyl-1-indanone while suppressing proto-dehalogenation. Self-Validating Mechanism: Use of 1,3,5-trimethoxybenzene as an internal standard to quantify the ratio of product formation vs. dehalogenation via crude NMR.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 7-iodoindanone (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), and 1,3,5-trimethoxybenzene (0.5 equiv, internal standard).

  • Solvent Addition: Add degassed THF/H₂O (4:1 v/v). Causality: The biphasic system dissolves the inorganic base while maintaining organic solubility, accelerating transmetalation.

  • Reaction: Stir at 45 °C for 4 hours. Causality: Keeping the temperature strictly below 50 °C prevents the rapid proto-dehalogenation commonly observed with highly reactive aryl iodides[2].

  • Validation Aliquot: At 2 hours, extract a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS. If the unsubstituted 1-indanone peak exceeds 10% relative to the product, immediately cool the reaction and increase the boronic acid concentration.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 7-Bromoindanone (High Temperature)

Objective: Synthesize 7-(morpholino)-1-indanone. Self-Validating Mechanism: Tracking the disappearance of the highly stable 7-bromoindanone via HPLC. If the reaction stalls, starting material can be nearly 100% recovered.

  • Preparation: In a glovebox, combine 7-bromoindanone (1.0 equiv), morpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and NaOtBu (1.5 equiv) in a heavy-walled sealed tube.

  • Solvent Addition: Add anhydrous, degassed toluene. Causality: Toluene allows for high-temperature heating. XPhos is specifically chosen to facilitate oxidative addition into the strong C–Br bond and force the sterically hindered amine coordination[3].

  • Reaction: Heat to 100 °C for 12 hours.

  • Validation Aliquot: Monitor via HPLC at 6 hours. Because 7-bromoindanone is highly stable[5], the absence of product indicates catalyst death rather than substrate degradation. If conversion has stalled, spike with an additional 1 mol% Pd₂(dba)₃.

  • Workup: Filter the crude mixture through a Celite pad to remove Pd black and inorganic salts. Concentrate and purify via silica gel chromatography.

DecisionTree Start Select 7-Haloindanone Scaffold Condition Are mild conditions (<60°C) mandatory? Start->Condition Iodo Use 7-Iodoindanone (High Reactivity) Condition->Iodo Yes Bromo Use 7-Bromoindanone (High Stability/Lower Cost) Condition->Bromo No RiskI Risk: Proto-dehalogenation Mitigation: Shorter reaction times Iodo->RiskI RiskBr Risk: Incomplete Conversion Mitigation: Bulky ligands (e.g., XPhos) Bromo->RiskBr Success Target 7-Substituted Indanone RiskI->Success RiskBr->Success

Caption: Experimental decision matrix for selecting between 7-Iodo and 7-Bromoindanone.

References[5] 7-Bromo-1-indanone | 125114-77-4, ChemicalBook. URL[4] 7-Bromo-1-indanone | High-Purity Research Chemical, Benchchem. URL[2] Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions, Catalysis Science & Technology (RSC Publishing). URL[1] Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides, SciSpace. URL[3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions, Chemical Reviews (ACS). URL

Sources

Comparative Guide: IR Spectroscopy of Carbonyl and Halogen Groups in Indanones

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-level technical comparison of IR spectroscopic characteristics for halogenated indanones, designed for researchers in medicinal chemistry and structural analysis.

Executive Summary & Application Context

Indanones (2,3-dihydro-1H-inden-1-ones) are critical pharmacophores in drug development, serving as core scaffolds for acetylcholinesterase inhibitors (e.g., Donepezil) and anticancer agents. Precise structural characterization of these bicyclic ketones is essential, particularly when differentiating halogenated isomers (regioisomers) synthesized during lead optimization.

This guide analyzes the vibrational spectroscopy of the carbonyl (


) group in 1-indanone and its halogenated derivatives.[1] It focuses on how the interplay between ring strain , conjugation , and substituent electronic effects  shifts the carbonyl stretching frequency (

), providing a robust method for identifying substitution patterns.

Mechanistic Principles: The Spectral Fingerprint

The Baseline: 1-Indanone

The carbonyl stretching frequency of unsubstituted 1-indanone is the reference point. It is influenced by two opposing factors:[2][3][4][5][6][7]

  • Ring Strain (Frequency Increase): As a 5-membered ring ketone, the

    
     bond angle is compressed (
    
    
    
    ), increasing the
    
    
    -character of the carbon-oxygen
    
    
    -bond. This stiffens the bond, raising the frequency compared to acyclic ketones (
    
    
    ) or cyclohexanones (
    
    
    ).
  • Conjugation (Frequency Decrease): The carbonyl group is directly conjugated with the fused benzene ring. Delocalization of

    
    -electrons into the carbonyl antibonding orbital reduces the double-bond character, lowering the frequency.[2]
    

Net Result: These effects partially cancel, placing the 1-indanone


 typically between 1700–1725 cm⁻¹  (depending on solvent/phase).
Halogen Substituent Effects

Halogens (F, Cl, Br, I) modify the


 through Inductive (

) and Resonance (

) effects.[8] The magnitude and direction of the shift depend on the halogen's position relative to the carbonyl group.
  • Inductive Effect (

    
    ):  Halogens are electronegative; they withdraw electron density through the 
    
    
    
    -framework. This destabilizes the canonical polar resonance form (
    
    
    ), increasing the double bond character and raising the frequency .
  • Resonance Effect (

    
    ):  Halogens have lone pairs that can donate electron density into the aromatic ring. If conjugated (para position), this increases single-bond character and lowers the frequency .
    
Positional Logic (Positions 4, 5, 6, 7)
  • Position 5 (Para-like): The halogen is para to the carbonyl attachment. The

    
     effect opposes the 
    
    
    
    effect. Since halogens are weak resonance donors but strong inductive withdrawers, the
    
    
    effect usually dominates slightly.
    • Outcome: Small shift to higher wavenumbers (

      
      ).
      
  • Position 4 & 6 (Meta-like): Resonance effects are negligible. The

    
     effect dominates purely.
    
    • Outcome: Moderate shift to higher wavenumbers.[9]

  • Position 7 (Ortho-like): The halogen is adjacent to the carbonyl. In addition to the strong

    
     effect, Field Effects  (dipole-dipole repulsion between the halogen and carbonyl oxygen) can further stiffen the 
    
    
    
    bond.
    • Outcome: Significant shift to higher wavenumbers.[9]

Comparative Data Analysis

The following table synthesizes experimental data for solid-state (KBr/ATR) and solution-phase spectra. Note that solid-state frequencies are typically 10–20 cm⁻¹ lower than solution phase due to intermolecular lattice forces.

CompoundSubstituent PositionElectronic Effect

(Solid/KBr)

(Solution/CCl₄)

(Halogen Stretch)
1-Indanone None (H)Reference1700 ± 2 cm⁻¹ 1715–1720 cm⁻¹ N/A
5-Chloro-1-indanone 5 (Para)

(Weakly Deactivating)
1705 ± 2 cm⁻¹ 1725 ± 2 cm⁻¹ 1080–1095 cm⁻¹
5-Fluoro-1-indanone 5 (Para)

1708 ± 2 cm⁻¹ 1728 ± 2 cm⁻¹ 1200–1250 cm⁻¹
6-Chloro-1-indanone 6 (Meta)

(Dominant)
1710 ± 3 cm⁻¹ 1730 ± 3 cm⁻¹ 1080–1090 cm⁻¹
5-Methoxy-1-indanone 5 (Para)

(Strongly Activating)
1695 ± 2 cm⁻¹ 1710 ± 2 cm⁻¹ 1250 cm⁻¹ (C-O)

Key Insight: The shift from 1-indanone (1700 cm⁻¹) to 5-chloro-1-indanone (1705 cm⁻¹) is subtle but reproducible. Distinguishing regioisomers often requires analyzing the Fingerprint Region (1500–600 cm⁻¹) for C-H out-of-plane bending patterns (e.g., 2 adjacent H vs. isolated H).

Visualization of Electronic Effects[8][10][12]

The following diagram illustrates the competing electronic effects in 5-halo-1-indanone versus the field effects in 7-halo-1-indanone.

IndanoneEffects cluster_5 5-Position (Para-like) cluster_7 7-Position (Ortho-like) Base 1-Indanone (Ref: ~1700 cm⁻¹) Halo5 5-Halo Substituent Inductive5 Inductive (-I) Withdraws e- Halo5->Inductive5 Dominant Resonance5 Resonance (+R) Donates e- Halo5->Resonance5 Minor Result5 Net Effect: Slight Increase in ν(C=O) (~1705-1710 cm⁻¹) Inductive5->Result5 Resonance5->Result5 Opposes Halo7 7-Halo Substituent Field7 Field Effect Dipole Repulsion Halo7->Field7 Proximity Result7 Net Effect: Larger Increase in ν(C=O) (>1710 cm⁻¹) Field7->Result7

Caption: Schematic of electronic contributions to carbonyl frequency shifts in halogenated indanones.

Experimental Protocol: High-Fidelity Solid State Analysis

To distinguish the subtle shifts (


) between derivatives, high-resolution solid-state sampling is required. The KBr Pellet Method  is superior to ATR for resolution in the carbonyl region if performed correctly.
Protocol: Micro-Crystalline KBr Pellet Fabrication

Objective: Create a transparent, homogeneous disk to minimize Christiansen scattering and ensure accurate peak position.

  • Preparation of Reagents:

    • Dry spectroscopic-grade KBr powder at 110°C overnight to remove hygroscopic water (which interferes near 1640 cm⁻¹ and 3400 cm⁻¹).

    • Sample: Pure synthesized indanone derivative (recrystallized).

  • Grinding (The Critical Step):

    • Ratio: Mix 1.5 mg of sample with 200 mg of KBr (approx 0.75% w/w).

    • Technique: Grind in an agate mortar for 2–3 minutes. The mixture must be a fine, flour-like powder.[10]

    • Why? Particle size must be smaller than the IR wavelength (

      
      ) to prevent baseline slope and peak distortion.
      
  • Pressing:

    • Transfer mixture to a 13 mm evacuable die.

    • Connect to a vacuum pump for 1 minute (removes trapped air/moisture).

    • Apply 8–10 tons of pressure for 2 minutes.

  • Acquisition:

    • Resolution: Set FTIR to 2 cm⁻¹ (standard 4 cm⁻¹ may mask subtle shifts).

    • Scans: Accumulate 32–64 scans to improve Signal-to-Noise ratio.

    • Background: Collect a fresh background with pure KBr or empty path immediately before the sample.

  • Data Validation:

    • The pellet should be transparent (glass-like).[11]

    • The carbonyl peak should have an absorbance between 0.4 and 0.8 A. If >1.0 A, the peak may "flat-top," distorting the center frequency.

Protocol Start Start: Dry KBr (110°C) Weigh Weigh: 1.5mg Sample + 200mg KBr Start->Weigh Grind Grind: Agate Mortar (2-3 mins) Target: Flour consistency Weigh->Grind Press Press: Evacuable Die 8-10 Tons, 2 mins Grind->Press Analyze FTIR Analysis Res: 2 cm⁻¹, 64 Scans Press->Analyze QC QC Check: Absorbance 0.4-0.8? Transparent Pellet? Analyze->QC

Caption: Optimized workflow for KBr pellet preparation to ensure spectral fidelity.

References

  • BenchChem. (2025).[1][8] A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 5-Chloro-1-indanone Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[12] Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2020).[13] Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Validating Structure of Regioselective Halogenated Indanones

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Regioselectivity Challenge

Halogenated 1-indanones (e.g., 4-, 5-, or 6-bromo-1-indanone) are critical pharmacophores in the development of acetylcholinesterase inhibitors (donepezil analogs), anticancer agents, and rigidified amino acid precursors. The primary synthetic route—intramolecular Friedel-Crafts acylation of 3-(halophenyl)propionic acids—is notoriously sensitive to electronic and steric directing effects.

A common failure mode in drug development is the misassignment of the halogen position (e.g., confusing the 5-bromo and 6-bromo isomers), which leads to erroneous Structure-Activity Relationship (SAR) data. This guide objectively compares the three primary validation methodologies—High-Field NMR , Single Crystal X-Ray Diffraction , and DFT-Calculated Shift Prediction —providing a definitive protocol for structural authentication.

Comparative Analysis of Validation Methods

The following table summarizes the performance of each validation method based on resolution, cost, and throughput.

FeatureMethod A: 1H NMR (400+ MHz) Method B: X-Ray Crystallography Method C: DFT-GIAO Calculation
Primary Utility Routine structural confirmation; distinguishing isomers via coupling constants (

).
Absolute structural determination; defining stereochemistry.Predictive validation when experimental standards are unavailable.
Throughput High (10-15 mins/sample).Low (Days to Weeks).Medium (Hours/calculation).[1]
Sample Req. ~5-10 mg (recoverable).[2]High-quality single crystal (destructive).None (Virtual).
Key Limitation Ambiguity in complex mixtures or overlapping signals.Requires crystallizable solid; expensive.Dependent on basis set accuracy; requires computational resources.
Verdict Primary Tool. Sufficient for >95% of cases if

-coupling analysis is applied correctly.
Gold Standard. Mandatory for novel scaffolds or when NMR is ambiguous.Supportive Tool. Excellent for confirming NMR assignments.[3]
Deep Dive: Distinguishing Isomers via NMR

The most critical diagnostic handle in 1-indanone derivatives is the proton at the C7 position (H-7). Due to the magnetic anisotropy of the adjacent carbonyl group (C=O at C1), H-7 is significantly deshielded , typically appearing downfield (7.4–7.8 ppm) relative to other aromatic protons.

The "H-7 Splitting" Rule

By analyzing the splitting pattern of this deshielded H-7 peak, one can definitively assign the halogen position without X-ray data.

  • Case 1: 5-Bromo-1-indanone [4][5]

    • Structure: Br is at C5. H-7 has one ortho neighbor (H-6).

    • H-7 Signal: Appears as a Doublet (

      
      )  with a large coupling constant (
      
      
      
      Hz).
    • Causality: Strong ortho-coupling between H-7 and H-6.

  • Case 2: 6-Bromo-1-indanone

    • Structure: Br is at C6. H-7 has no ortho neighbor; it only has a meta neighbor (H-5).

    • H-7 Signal: Appears as a Doublet (

      
      )  (or broad singlet) with a very small coupling constant (
      
      
      
      Hz).
    • Causality: Weak meta-coupling between H-7 and H-5.

  • Case 3: 4-Bromo-1-indanone

    • Structure: Br is at C4. H-7 has one ortho neighbor (H-6).

    • H-7 Signal: Appears as a Doublet (

      
      )  (
      
      
      
      Hz).
    • Differentiation: Unlike the 5-bromo isomer, the 4-bromo isomer shows a Triplet (

      
      )  for H-6 (coupled to both H-5 and H-7), whereas the 5-bromo H-6 is a doublet of doublets (
      
      
      
      ).
Visualizing the Logic
Figure 1: Synthesis and Isomer Generation Pathway

This diagram illustrates the origin of regioselectivity issues during the Friedel-Crafts cyclization.

IndanoneSynthesis Start 3-(3-Bromophenyl) propionic acid Activation Acid Chloride Formation (SOCl2) Start->Activation Cyclization Friedel-Crafts Cyclization (AlCl3) Activation->Cyclization Isomer5 5-Bromo-1-indanone (Major Product) Para-cyclization Cyclization->Isomer5 Sterically Favored Isomer7 7-Bromo-1-indanone (Minor Product) Ortho-cyclization Cyclization->Isomer7 Sterically Hindered

Caption: Reaction pathway showing the divergence of regioisomers from a meta-substituted precursor.

Figure 2: Structural Assignment Decision Tree

Use this logic flow to interpret your NMR data.

NMR_Logic Start Isolate Product Run 1H NMR (CDCl3) CheckH7 Identify H-7 Signal (Most downfield aromatic proton ~7.5-7.8 ppm) Start->CheckH7 Splitting Analyze Splitting Pattern (J-value) CheckH7->Splitting LargeJ Large Doublet (J ~ 8 Hz) Splitting->LargeJ Ortho Coupling SmallJ Small Doublet/Singlet (J ~ 2 Hz) Splitting->SmallJ Meta Coupling Only CheckH6 Check H-6 Signal LargeJ->CheckH6 Isomer6 CONFIRMED: 6-Bromo-1-indanone SmallJ->Isomer6 Isomer5 CONFIRMED: 5-Bromo-1-indanone CheckH6->Isomer5 H-6 is dd (Ortho + Meta coupling) Isomer4 CONFIRMED: 4-Bromo-1-indanone CheckH6->Isomer4 H-6 is t (Two Ortho couplings)

Caption: Decision tree for assigning halogenated indanone regioisomers based on H-7 multiplicity.

Detailed Experimental Protocols
Protocol A: Synthesis of 5-Bromo-1-indanone (Standard)

This protocol minimizes the formation of the 7-bromo isomer via steric control.

  • Reagents: 3-(3-bromophenyl)propionic acid (10 mmol), Thionyl chloride (15 mmol), Aluminum chloride (12 mmol), Dichloromethane (DCM, anhydrous).

  • Activation: In a flame-dried flask, dissolve the acid in DCM (20 mL). Add thionyl chloride dropwise at 0°C. Reflux for 2 hours. Evaporate solvent to obtain the acid chloride.

  • Cyclization: Redissolve the acid chloride in DCM (20 mL). Cool to 0°C. Add AlCl3 portion-wise (exothermic!).

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Pour mixture onto ice/HCl. Extract with DCM (3x). Wash organic layer with brine, dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Hexane to isolate the 5-bromo isomer (mp 126-129°C).

Protocol B: NMR Sample Preparation for Validation

Critical for resolving small coupling constants.

  • Mass: Weigh 5–10 mg of the purified solid.

  • Solvent: Dissolve in 0.6 mL CDCl3 (Chloroform-d). Note: DMSO-d6 may broaden peaks due to viscosity; CDCl3 is preferred for resolution.

  • Shimming: Ensure rigorous shimming. The distinction between a singlet and a meta-coupled doublet (

    
     Hz) requires good field homogeneity.
    
  • Acquisition:

    • Pulse Angle: 30°[2]

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

    • Scans: 16–32.[2]

References
  • Synthesis and Biological Activity

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[1]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Regioselectivity Mechanisms

    • Title: Friedel-Crafts-Type Acylation and Amid
    • Source: N
    • URL:[Link]

  • NMR Data & Physical Properties (5-Bromo-1-indanone)

    • Title: 5-Bromo-1-indanone | C9H7BrO | CID 520695.
    • Source: PubChem.

    • URL:[Link]

  • General NMR Splitting Theory

    • Title: 13.6 Spin–Spin Splitting in 1H NMR Spectra.
    • Source: OpenStax Chemistry.
    • URL:[Link]

Sources

Comparative yield analysis of synthesis routes for 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of synthesis routes for 6-Chloro-7-iodo-2,3-dihydroinden-1-one (CAS: 628732-02-5). It is designed for medicinal chemists and process engineers requiring high-purity intermediates for pharmacophore development.

Executive Summary

The synthesis of 6-Chloro-7-iodo-2,3-dihydroinden-1-one (hereafter Target 1 ) presents a specific regiochemical challenge: installing an iodine atom at the sterically hindered C7 position, adjacent to the carbonyl group, while a chlorine atom occupies the C6 position.

Direct electrophilic iodination of 6-chloro-1-indanone typically fails to yield the 7-iodo isomer as the major product, favoring the less hindered C5 position. Therefore, successful synthesis requires either Directed Ortho Metalation (DoM) or De Novo Construction (Friedel-Crafts cyclization of a pre-functionalized precursor).

This guide analyzes three distinct routes:

  • Route A (Recommended for R&D): Directed Ortho Metalation (DoM) via Ketal Protection.

  • Route B (Scalable): Friedel-Crafts Cyclization of 3-(3-chloro-2-iodophenyl)propanoic acid.

  • Route C (Legacy/Low Yield): Sandmeyer Reaction via 7-Amino-6-chloroindanone.

Part 1: Detailed Route Analysis

Route A: Directed Ortho Metalation (DoM)

Mechanism: This route utilizes the coordinating ability of a ketal protecting group to direct a lithiation event specifically to the C7 position (ortho to the oxygen-rich ketal), overriding the natural electronic bias of the aromatic ring.

  • Step 1: Protection of 6-chloro-1-indanone using ethylene glycol.

  • Step 2: Lithiation with n-BuLi. The ketal oxygens coordinate the Lithium, directing it to C7.

  • Step 3: Electrophilic quench with Iodine (

    
    ).
    
  • Step 4: Acidic deprotection.

Pros: High regioselectivity (>95:5); convergent; uses commercially available 6-chloro-1-indanone. Cons: Requires cryogenic conditions (-78°C); sensitive to moisture.

Route B: De Novo Construction (Friedel-Crafts)

Mechanism: The aromatic ring is pre-functionalized with the correct halogen pattern before the indanone ring is formed. The key step is the intramolecular cyclization of 3-(3-chloro-2-iodophenyl)propanoic acid .

  • Step 1: Knoevenagel condensation of 3-chloro-2-iodobenzaldehyde with malonic acid.

  • Step 2: Reduction of the cinnamic acid derivative.

  • Step 3: Intramolecular Friedel-Crafts acylation (using

    
     then 
    
    
    
    ).

Pros: Unambiguous structure assignment; amenable to kilogram-scale production without cryogenics. Cons: Long linear sequence (3-4 steps); starting material (3-chloro-2-iodobenzaldehyde) is expensive or requires synthesis.

Route C: The Sandmeyer Approach

Mechanism: Nitration of 6-chloro-1-indanone followed by reduction and diazonium displacement.

  • Step 1: Nitration (

    
    ). Critical Flaw:  Nitration of 6-chloroindanone yields a mixture of 5-nitro (major) and 7-nitro (minor) isomers due to steric hindrance at C7.
    
  • Step 2: Separation of isomers (difficult).[1]

  • Step 3: Reduction (

    
    ) to amine.
    
  • Step 4: Sandmeyer reaction (

    
    ).
    

Pros: Low raw material cost. Cons: Poor yield; hazardous diazonium intermediates; difficult chromatographic separation of regioisomers.

Part 2: Comparative Data & Yield Analysis

The following data summarizes experimental yields normalized from similar indanone scaffolds in literature (See References).

MetricRoute A: DoM (Ketal)Route B: Friedel-CraftsRoute C: Sandmeyer
Overall Yield 55 - 65% 40 - 50%< 15%
Step Count 3 (Protection, DoM, Hydrolysis)3-4 (Linear)4 (Linear + Separation)
Regioselectivity High (C7 directed)Absolute (Pre-installed)Poor (Mixture of C5/C7)
Key Reagents n-BuLi, Ethylene Glycol,

Malonic acid,

,


,

,

,

Scalability Moderate (Cryogenic limits)High (Standard reactors)Low (Safety/Purification)
Cost Efficiency High (for <100g)High (for >1kg)Low (Labor intensive)

Part 3: Visualization of Pathways

The following diagram illustrates the logic flow and chemical transformations for the three routes.

SynthesisRoutes Start_DoM Start: 6-Chloro-1-indanone Ketal Intermediate: Ketal Protection (Directing Group Installed) Start_DoM->Ketal Ethylene glycol, pTsOH Lithiation Lithiation (n-BuLi, -78°C) Target: C7 Position Ketal->Lithiation Directing Effect IodineQuench Quench (I2) & Deprotection Lithiation->IodineQuench Electrophilic I+ Target TARGET: 6-Chloro-7-iodo-2,3-dihydroinden-1-one IodineQuench->Target Route A (Recommended) Start_FC Start: 3-Chloro-2-iodobenzaldehyde Cinnamic Intermediate: Cinnamic Acid Deriv. Start_FC->Cinnamic Knoevenagel Propanoic Intermediate: Phenylpropanoic Acid Cinnamic->Propanoic Reduction Cyclization Friedel-Crafts Cyclization (Ring Closure at C6) Propanoic->Cyclization SOCl2, AlCl3 Cyclization->Target Route B (Scalable) Start_Sand Start: 6-Chloro-1-indanone Nitration Nitration (HNO3) Yields 5-NO2 (Major) / 7-NO2 (Minor) Start_Sand->Nitration Non-selective Separation Isomer Separation (High Loss Step) Nitration->Separation Purification Sandmeyer Sandmeyer Reaction (NH2 -> N2+ -> I) Separation->Sandmeyer Reduction/Diazotization Sandmeyer->Target Route C (Low Yield)

Caption: Comparative logic flow of synthesis routes. Route A offers the most direct access via late-stage functionalization, while Route B builds the core de novo.

Part 4: Experimental Protocol (Route A: Recommended)

Objective: Synthesis of 6-Chloro-7-iodo-2,3-dihydroinden-1-one via Directed Ortho Metalation.

Phase 1: Ketal Protection
  • Setup: Equip a 500 mL Dean-Stark apparatus.

  • Reagents: Charge 6-chloro-2,3-dihydroinden-1-one (10.0 g, 60 mmol), ethylene glycol (18 mL, 300 mmol), and p-toluenesulfonic acid (0.5 g) in toluene (200 mL).

  • Reflux: Heat to reflux with azeotropic removal of water for 12 hours.

  • Workup: Cool, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
  • Validation: confirm disappearance of Carbonyl peak (1710

    
    ) via IR.
    
Phase 2: Regioselective Iodination
  • Inert Atmosphere: Flame-dry a 3-neck flask under Argon.

  • Solvation: Dissolve the ketal intermediate (10.0 g, ~47 mmol) in anhydrous THF (150 mL). Cool to -78°C .

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) dropwise over 30 minutes. Maintain temp < -70°C.

    • Note: The oxygen atoms of the ketal chelate the Li, positioning it specifically at C7.

  • Incubation: Stir at -78°C for 1 hour.

  • Quench: Add a solution of Iodine (

    
    , 14.3 g, 56 mmol) in THF dropwise. The solution will decolorize as iodine is consumed.
    
  • Warming: Allow to warm to room temperature over 2 hours.

Phase 3: Hydrolysis & Isolation
  • Deprotection: Add 10% aqueous HCl (50 mL) to the reaction mixture and stir vigorously for 3 hours (cleaves the ketal).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with

    
     (to remove excess Iodine) and brine.
    
  • Purification: Recrystallize from Ethanol/Hexanes.

  • Expected Yield: ~55-65% (over 2 steps).

  • Characterization:

    • 1H NMR (CDCl3): Look for the loss of the C7 proton doublet and the retention of the C5 proton (singlet/doublet depending on coupling).

    • MS: M+ peak at ~292/294 (Cl/I pattern).

References

  • Indanone Synthesis Review

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[2]

    • Source: Beilstein Journal of Organic Chemistry, 2017.
    • URL:[Link]

    • Relevance: Validates Friedel-Crafts cyclization yields (Route B) and general indanone reactivity.
  • Regioselective Iodination

    • Title: Regioselective iodination of chlorinated aromatic compounds using silver salts.[3][4]

    • Source: Tetrahedron, 2011 (via NIH/PubMed).
    • URL:[Link]

    • Relevance: Demonstrates the difficulty of direct iodination on chlorinated rings (Route C issues)
  • Sandmeyer Route (Analogous): Title: 7-Iodo-1-indanone synthesis (Stage #1 & #2). Source: Journal of Organic Chemistry, 2003 (Cited in ChemicalBook). Relevance: Provides the baseline yield (43%) for the Sandmeyer conversion of amino-indanone to iodo-indanone.
  • Directed Ortho Metalation (General)

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Triage

Due to the presence of chloro and iodo functional groups on an indanone framework, 6-Chloro-7-iodo-2,3-dihydroinden-1-one is presumed to be a hazardous substance. Halogenated organic compounds can exhibit a range of toxicities, and this compound should be treated as a potential irritant to the skin, eyes, and respiratory tract.[1][2][3] It is crucial to minimize all chemical exposures, even for substances with no known significant hazard.[4][5]

Assumed Hazard Profile:

Hazard TypePotential Effect
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][6]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE, with explanations for each selection.

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should conform to ANSI Z87.1 standards. A face shield worn over goggles is mandatory to protect against splashes, especially when handling solutions or performing reactions.[7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for protection against halogenated hydrocarbons and ketones.[8] Always inspect gloves for any signs of degradation or punctures before use and immediately replace them if contaminated. For prolonged handling, consider double-gloving.
Body Protection Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material like Nomex® should be worn and kept fully buttoned to provide a barrier against chemical splashes and potential ignition sources.[8]
Respiratory Protection Chemical Fume Hood or RespiratorAll manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] If a fume hood is not available, a properly fitted respirator with organic vapor cartridges is required.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk.

Preparation and Pre-Handling Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is operational, with the sash at the appropriate height.

  • PPE Inspection: Thoroughly inspect all PPE for integrity before donning.

  • Emergency Equipment Accessibility: Confirm that an emergency eyewash station and safety shower are readily accessible and unobstructed.[8]

  • Equipment and Reagent Staging: Prepare all necessary glassware, reagents, and other equipment before commencing work with the compound.

Chemical Handling Protocol
  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound or its solutions exclusively within a chemical fume hood.

  • Aerosol and Dust Mitigation: Handle the solid material carefully to avoid the formation of dust and aerosols.

  • Container Management: Use compatible containers and tools to prevent any adverse reactions. Keep containers tightly sealed when not in use.

  • Work Area Demarcation: Clearly designate the work area where the compound is being handled.

Emergency Response Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[8][11]

  • Eye Contact: Flush the eyes with a gentle stream of water for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Plan: Responsible Waste Management

Proper disposal of halogenated organic compounds is crucial to prevent environmental contamination.

Waste Segregation
  • Halogenated Waste Stream: All waste containing 6-Chloro-7-iodo-2,3-dihydroinden-1-one, including contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[12][13][14]

  • Non-Halogenated Waste: Do not mix non-halogenated waste with halogenated waste streams.[12][14]

Waste Container Management
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("6-Chloro-7-iodo-2,3-dihydroinden-1-one"), and the approximate concentration.[12][13]

  • Closure: Keep the waste container tightly closed except when adding waste.[12][15]

  • Storage: Store the waste container in a well-ventilated area, away from incompatible materials.

Disposal Procedure
  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated waste.

Visual Workflow for Handling 6-Chloro-7-iodo-2,3-dihydroinden-1-one

Handling_Workflow cluster_don_doff PPE Donning & Doffing Prep Verify Fume Hood & Emergency Equipment Inspect_PPE Inspect PPE Prep->Inspect_PPE Gather_Materials Gather Materials Inspect_PPE->Gather_Materials Don_PPE Don PPE Gather_Materials->Don_PPE Weigh_Transfer Weigh & Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Doff_PPE Doff PPE Perform_Experiment->Doff_PPE Decontaminate Decontaminate Work Area & Glassware Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose Don_PPE->Weigh_Transfer Doff_PPE->Decontaminate

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.